molecular formula C8H9N3O4S B1674444 Lamivudine Acid CAS No. 173602-25-0

Lamivudine Acid

Cat. No.: B1674444
CAS No.: 173602-25-0
M. Wt: 243.24 g/mol
InChI Key: PIIRVEZNDVLYQA-UHFFFAOYSA-N
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Description

Lamivudine impurity A RS is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRVEZNDVLYQA-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173602-25-0
Record name Lamivudine impurity A RS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Lamivudine Acid Synthesis Pathway & Stereochemical Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in HIV and Hepatitis B therapy.[][2] The synthesis of Lamivudine presents a significant crystallographic and stereochemical challenge: the molecule possesses two chiral centers (C2 and C5) on the 1,3-oxathiolane ring, requiring the specific isolation of the (2R, 5S)-cis enantiomer.

While "Lamivudine Acid" technically refers to the major inactive metabolite (the carboxylic acid derivative), in the context of Active Pharmaceutical Ingredient (API) synthesis, it refers to the oxathiolane-2-carboxylic acid intermediate . This moiety acts as the scaffold for chiral resolution before being reduced to the final hydroxymethyl group found in the drug.

This guide details the L-Menthol Route , the dominant industrial pathway that utilizes a chiral auxiliary (L-menthyl glyoxylate) to direct the formation of the correct stereoisomer.[2]

Retrosynthetic Analysis

The synthesis of Lamivudine is defined by the construction of the 1,3-oxathiolane ring and the subsequent glycosylation with cytosine.

  • Target Molecule: Lamivudine (cis-2-hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane).[2]

  • Key Intermediate: (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.[2]

  • Strategic Disconnection: The C2-hydroxymethyl group is derived from the reduction of an ester/acid precursor. The chirality is induced early using L-menthol.[2]

Pathway Logic Flowchart (Graphviz)

LamivudineSynthesis Glyoxylate Glyoxylic Acid (Starting Material) MenthylGly L-Menthyl Glyoxylate (Chiral Inducer) Glyoxylate->MenthylGly Esterification Menthol L-Menthol (Chiral Auxiliary) Menthol->MenthylGly Oxathiolane 5-Hydroxy-1,3-oxathiolane- 2-carboxylic acid menthyl ester MenthylGly->Oxathiolane + Dithiane (Heat) Dithiane 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde Dimer) Dithiane->Oxathiolane Activated 5-Chloro/Acetoxy Intermediate Oxathiolane->Activated Activation (Ac2O or SOCl2) Coupled Coupled Nucleoside Ester (Mixture of Isomers) Activated->Coupled Vorbrüggen Coupling Cytosine Silylated Cytosine Cytosine->Coupled Resolution Fractional Crystallization (Isolation of 2R,5S cis) Coupled->Resolution Solvent Selection Reduction Reduction (NaBH4) (Ester -> Alcohol) Resolution->Reduction Deprotection Final Lamivudine (API) (2R,5S)-cis Reduction->Final Workup

Figure 1: The L-Menthol mediated synthesis pathway of Lamivudine, highlighting the carboxylic acid ester intermediate.[3][4]

Detailed Synthetic Protocols

Phase 1: Synthesis of the Chiral Auxiliary (The "Acid" Ester)

The process begins by converting achiral glyoxylic acid into a chiral electrophile.

Mechanism: Fisher esterification. Reagents: Glyoxylic acid monohydrate, L-Menthol, Sulfuric acid (cat.), Cyclohexane.[2]

Protocol:

  • Charge a reactor with Glyoxylic acid (1.0 eq) and L-Menthol (1.2 eq).

  • Add Cyclohexane (solvent) and catalytic H₂SO₄ .

  • Heat to reflux with a Dean-Stark trap to remove water (azeotropic distillation).[2]

  • Endpoint: Monitor by TLC or GC until glyoxylic acid is consumed.

  • Workup: Wash with NaHCO₃ to remove acid traces. Concentrate to yield L-Menthyl Glyoxylate .[2][3]

Why this matters: The bulky menthyl group provides steric hindrance that will direct the facial selectivity of the subsequent ring formation.

Phase 2: Assembly of the Oxathiolane Ring

The core heterocycle is formed by reacting the chiral glyoxylate with mercaptoacetaldehyde (generated in situ from its dimer, dithianediol).

Reagents: L-Menthyl Glyoxylate, 1,4-Dithiane-2,5-diol, Triethylamine (catalyst).[2]

Protocol:

  • Dissolve 1,4-Dithiane-2,5-diol (0.55 eq) in toluene.

  • Add L-Menthyl Glyoxylate (1.0 eq) at 80-90°C.

  • Stir for 2-4 hours. The dithiane depolymerizes to mercaptoacetaldehyde, which undergoes an aldol-type addition followed by cyclization with the glyoxylate.[2]

  • Product: 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.[2][5]

Phase 3: Activation and Coupling (Vorbrüggen Reaction)

The hydroxyl group at C5 is a poor leaving group. It must be activated (converted to Acetoxy or Chloro) to facilitate nucleophilic attack by Cytosine.

Reagents: Thionyl Chloride (SOCl₂) or Acetic Anhydride, Silylated Cytosine, Lewis Acid (TMSI or TiCl₄).

Protocol:

  • Activation: React the Phase 2 intermediate with Thionyl Chloride in DCM at 0°C to form the 5-chloro derivative.

  • Silylation: Separately, reflux Cytosine with HMDS (Hexamethyldisilazane) to form bis-silylated cytosine.

  • Coupling: Add the silylated cytosine to the chloro-intermediate solution. Add Triethylamine or Lewis acid catalyst.

  • Reaction: Stir at reflux. The base attacks the C5 position.

  • Result: A mixture of cis/trans isomers of the coupled nucleoside ester.

Phase 4: Chiral Resolution & Reduction

This is the critical "Self-Validating" step.[2] The use of L-menthol allows the desired (2R,5S)-cis isomer to be separated from the mixture via fractional crystallization because it has significantly different solubility properties than the trans-isomer or the other cis-enantiomer.[2]

Protocol:

  • Crystallization: Dissolve the crude mixture in ethanol/hexane or isopropanol .

  • Cool slowly to 0-5°C. The (2R,5S)-cis-isomer precipitates preferentially due to the stacking influence of the menthyl group.[2]

  • Filtration: Isolate the solid. Check optical rotation.

  • Reduction: Dissolve the purified ester in Ethanol/Water.

  • Add Sodium Borohydride (NaBH₄) (2.0 eq) and Dipotassium Hydrogen Phosphate (buffer).

  • Stir at 20°C. The ester is reduced to the primary alcohol.

  • Final Workup: Extract, crystallize from ethanol to yield pure Lamivudine .

Critical Process Parameters (CPP) & Data Summary

To ensure scientific integrity, the following parameters must be controlled. These act as the system's internal validation.

ParameterTarget RangeScientific Rationale
Water Content (Phase 1) < 0.1%Water reverses esterification; drives equilibrium back to glyoxylic acid.[2]
Temperature (Phase 3) < 40°C (Activation)High temps promote decomposition of the chloro-oxathiolane intermediate.[2]
Anomeric Ratio (Phase 3) Monitor via HPLCThe coupling produces

and

anomers. The Menthol auxiliary should favor the

-cis form, but crystallization is required to reach >99% ee.[2]
pH during Reduction 7.5 - 8.5NaBH₄ decomposes in acidic media; high alkalinity can degrade the lactam ring of cytosine.[2]
Comparative Yield Data (Typical Industrial Benchmarks)
Route VariantOverall YieldEnantiomeric Excess (ee)Key Drawback
Racemic Synthesis + Resolution ~15-20%>99% (post-resolution)Wasteful; 50% of material is discarded (wrong enantiomer).[2]
L-Menthol Route (Described) ~30-40% >98% Requires expensive chiral auxiliary (Menthol) recovery loop.[2]
Enzymatic Resolution ~45%>99%High cost of enzymes (Cytidine Deaminase); slower kinetics.[2]

Alternative Pathway: Enzymatic Resolution

While the chemical route is standard, green chemistry approaches utilize enzymes to resolve the "acid" intermediate.

  • Mechanism: Synthesis of the racemic 5'-butyryl ester of Lamivudine.

  • Enzyme: Subtilisin or Cytidine Deaminase.

  • Process: The enzyme selectively hydrolyzes the ester of the L-enantiomer (active drug), leaving the D-enantiomer esterified, allowing separation by solvent extraction.[2]

References

  • Liotta, D. C., et al. (1991). "Oxathiolane Nucleoside Analogues." U.S. Patent 5,047,407.

  • GlaxoSmithKline. (2010). "Process for the preparation of Lamivudine." World Intellectual Property Organization (WO/2010/037687). [2]

  • Milton, J., et al. (1990). "Synthesis of (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid derivatives." Tetrahedron Letters, 31(48).

  • FDA Access Data. (2023). "Lamivudine (Epivir) Prescribing Information & Chemistry Review."

  • PubChem. (2024). "Compound Summary: Lamivudine." National Library of Medicine. [2]

Sources

Technical Deep Dive: Mechanism of Action of Lamivudine on Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular and kinetic mechanisms of Lamivudine (3TC), a cytidine nucleoside analogue reverse transcriptase inhibitor (NRTI). Unlike physiological D-nucleosides, Lamivudine possesses an L-enantiomeric configuration and a modified oxathiolane sugar ring. Its efficacy is driven by its ability to mimic deoxycytidine triphosphate (dCTP) within the catalytic cleft of HIV-1 Reverse Transcriptase (RT) and HBV Polymerase, leading to obligate chain termination.[1] This document further dissects the structural basis of the M184V resistance mutation, providing a rigorous explanation of the steric conflict mechanism that underpins high-level drug resistance.[2]

Structural Pharmacology: The L-Enantiomer Paradox

Lamivudine ((-)-2'-deoxy-3'-thiacytidine) presents a unique pharmacological profile due to its L-stereochemistry . Physiological DNA polymerases generally exhibit high fidelity for D-enantiomers, rejecting L-isomers. However, viral Reverse Transcriptase (RT) possesses a distinct plasticity in its nucleotide-binding pocket (N-site) that accommodates the L-enantiomer.

The Oxathiolane Ring

Structurally, 3TC replaces the 3'-carbon of the ribose ring with a sulfur atom (oxathiolane ring). This modification serves two critical functions:

  • Ring Puckering: The sulfur atom alters the sugar pucker, positioning the base and the 5'-triphosphate to mimic the spatial arrangement of a natural dCTP, despite the L-configuration.

  • Chain Termination: The ring lacks a 3'-hydroxyl (3'-OH) group.[1][3] Once incorporated into the nascent DNA chain, the absence of this nucleophile prevents the formation of the next phosphodiester bond, halting viral DNA synthesis.[1]

Mechanism of Action (MoA)

Intracellular Activation Pathway

Lamivudine is a prodrug that requires stepwise intracellular phosphorylation to generate the active metabolite, Lamivudine Triphosphate (3TC-TP).[] This process relies on host cellular kinases rather than viral enzymes.

  • Step 1: Conversion of 3TC to 3TC-MP by Deoxycytidine Kinase (dCK) . This is often the rate-limiting step.

  • Step 2: Conversion to 3TC-DP by Deoxycytidylate Kinase (dCMPK) .

  • Step 3: Conversion to the active 3TC-TP by Nucleoside Diphosphate Kinase (NDPK) .

Competitive Inhibition & Chain Termination

3TC-TP competes directly with the natural substrate, dCTP, for the N-site of the RT-template/primer complex.

  • Binding: 3TC-TP binds to the active site with an affinity (

    
    ) comparable to dCTP in Wild-Type (WT) RT.
    
  • Incorporation: Upon binding, the "fingers" subdomain of RT undergoes a conformational change (closing), facilitating the nucleophilic attack of the primer's 3'-OH on the

    
    -phosphate of 3TC-TP.[5]
    
  • Termination: Following incorporation, the resulting DNA chain end lacks a 3'-OH.[1] The viral polymerase cannot catalyze the addition of the next nucleotide, leading to an abortive complex.

Visualization: MoA & Metabolic Pathway

Lamivudine_MOA 3 3 TC Lamivudine (3TC) (Prodrug) MP 3TC-MP TC->MP Phosphorylation dCK Deoxycytidine Kinase (dCK) dCK->MP DP 3TC-DP MP->DP dCMPK dCMP Kinase dCMPK->DP TP 3TC-TP (Active Metabolite) DP->TP NDPK NDP Kinase NDPK->TP RT_Complex RT-Template/Primer Complex TP->RT_Complex Competes w/ dCTP Incorp Nucleotide Incorporation RT_Complex->Incorp Term Chain Termination (No 3'-OH) Incorp->Term

Figure 1: Intracellular metabolic activation of Lamivudine and its downstream inhibition of Reverse Transcriptase.

Resistance Mechanism: The M184V Steric Gate[2]

The primary mechanism of high-level resistance to Lamivudine is a single point mutation at codon 184 of the HIV-1 RT (M184V or M184I).[6] In HBV polymerase, the equivalent mutation occurs at position 204 (M204V/I).

The Steric Conflict Hypothesis

The M184 residue is part of the conserved YMDD motif in the catalytic site.

  • Wild-Type (Methionine 184): Methionine has a linear, flexible thioether side chain. It can adjust its conformation to accommodate the bulky, unnatural oxathiolane ring of the L-enantiomer (3TC-TP).

  • Mutant (Valine 184): Valine possesses a

    
    -branched side chain (isopropyl group). This structure is rigid and bulky near the protein backbone.
    
  • The Clash: When 3TC-TP attempts to bind to M184V RT, the L-oxathiolane ring sterically clashes with the

    
    -methyl group of the Valine side chain. This steric hindrance prevents the "fingers" subdomain from closing tightly around the nucleotide, drastically reducing incorporation efficiency (
    
    
    
    ) and binding affinity (
    
    
    ).
Discrimination vs. Exclusion

M184V confers resistance via a steric exclusion mechanism rather than excision. The enzyme effectively discriminates against the drug at the binding/incorporation step while maintaining the ability to incorporate the natural substrate, dCTP (which has a D-sugar configuration that avoids the steric clash).

Visualization: Steric Conflict Mechanism

Steric_Conflict cluster_WT Wild Type RT (M184) cluster_Mutant Mutant RT (M184V) M184 Methionine 184 (Flexible Side Chain) L_Ring 3TC Oxathiolane Ring (L-Enantiomer) M184->L_Ring Accommodates Binding Successful Binding & Incorporation L_Ring->Binding V184 Valine 184 (Beta-Branched/Rigid) Conflict STERIC CLASH (Gamma-Methyl Group) V184->Conflict L_Ring_Fail 3TC Oxathiolane Ring (L-Enantiomer) L_Ring_Fail->Conflict Exclusion Drug Exclusion (Resistance) Conflict->Exclusion

Figure 2: Mechanistic model of M184V-mediated resistance showing the steric clash between the beta-branched Valine and the 3TC oxathiolane ring.

Kinetic Analysis & Data

The resistance phenotype is best quantified using pre-steady-state kinetic parameters. The discrimination factor is defined as the ratio of catalytic efficiency (


) for the natural substrate (dCTP) versus the inhibitor (3TC-TP).
Table 1: Comparative Kinetic Parameters (HIV-1 RT)

Note: Values are representative means derived from pre-steady-state kinetic studies (e.g., Feng et al., Sarafianos et al.).

ParameterDefinitionWild-Type (WT) RTMutant (M184V) RTFold Change (Resistance)

(3TC-TP)
Equilibrium Dissociation Constant (

M)
~12.0> 200.0> 16x (Lower Affinity)

(3TC-TP)
Max Incorporation Rate (

)
~5.0~0.2~25x (Slower)

(dCTP)
Natural Substrate Affinity (

M)
~2.0~5.02.5x (Minor Fitness Cost)
Selectivity

~10> 10,000> 1000x

Interpretation: The M184V mutation dramatically increases the selectivity of the enzyme for dCTP over 3TC-TP, primarily by impeding the binding and catalytic incorporation of the drug.

Experimental Protocol: Pre-Steady-State Kinetics

To validate the mechanism of action and resistance, researchers employ Quench-Flow Kinetic Assays . This method allows for the observation of the initial burst of nucleotide incorporation, occurring on the millisecond timescale.

Protocol: Single-Turnover Nucleotide Incorporation

Objective: Determine


 and 

for 3TC-TP incorporation.
  • Reagent Preparation:

    • Enzyme: Purified HIV-1 RT (WT and M184V variants) at high concentration (>200 nM active sites).

    • Substrate: 5'-radiolabeled DNA primer/template duplex (e.g., 20/35-mer).

    • Nucleotide: 3TC-TP (varying concentrations: 0.5

      
      M to 100 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl

      
       (critical cofactor).
      
  • Rapid Mixing (Quench-Flow):

    • Load Syringe A with the pre-incubated RT-DNA complex.

    • Load Syringe B with 3TC-TP + Mg

      
      .
      
    • Rapidly mix equal volumes (e.g., 15

      
      L each) at 37°C.
      
  • Time Course & Quenching:

    • Incubate for defined intervals ranging from 5 milliseconds to 10 seconds.

    • Quench the reaction with 0.3 M EDTA (chelates Mg

      
      ) or 1 N HCl.
      
  • Analysis:

    • Analyze products via denaturing polyacrylamide gel electrophoresis (PAGE) (15-20% urea gel).

    • Quantify the ratio of extended primer (n+1) vs. unextended primer (n) using phosphorimaging.

  • Data Fitting:

    • Fit product formation over time to a single exponential equation:

      
      .
      
    • Plot observed rates (

      
      ) against [3TC-TP] to determine 
      
      
      
      (max rate) and
      
      
      using the hyperbolic equation:
      
      

References

  • Sarafianos, S. G., et al. (1999).[5] Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.[6] Proceedings of the National Academy of Sciences.[5] [5]

  • Feng, J. Y., & Anderson, K. S. (1999). Mechanistic studies comparing the incorporation of (+) and (-) isomers of 3TC-TP by HIV-1 reverse transcriptase.[6] Biochemistry.[2][5]

  • Gao, H. Q., et al. (2000). The role of steric hindrance in 3TC resistance of human immunodeficiency virus type-1 reverse transcriptase.[2][5][6] Journal of Molecular Biology.

  • Coates, J. A., et al. (1992). (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro. Antimicrobial Agents and Chemotherapy.[7][8][9]

  • Arnold, E., et al. (1996). Structure of HIV-1 reverse transcriptase/DNA complex at 7 A resolution showing active site locations. Nature.

Sources

lamivudine's role in nucleoside reverse transcriptase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lamivudine (3TC): Mechanisms of Nucleoside Reverse Transcriptase Inhibition Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Virologists, and Pharmacologists

Executive Summary: The Biochemical Profile of Lamivudine

Lamivudine (2',3'-dideoxy-3'-thiacytidine, or 3TC) represents a seminal advancement in the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Distinct from earlier dideoxynucleosides like zidovudine (AZT), lamivudine incorporates a sulfur atom into the ribose ring (creating an oxathiolane ring) and utilizes the unnatural L-enantiomeric configuration.

This guide dissects the molecular mechanics of 3TC, moving beyond general descriptions to explore the kinetics of intracellular phosphorylation, the structural basis of chain termination, and the paradox of the M184V resistance mutation—a genetic shift that confers resistance to 3TC while simultaneously restoring susceptibility to other NRTIs.

Molecular Pharmacology & Stereochemistry

2.1 The Oxathiolane Ring and Enantiomeric Selectivity

The structural uniqueness of lamivudine lies in its 1,3-oxathiolane ring , which replaces the standard ribose sugar found in cytidine. Furthermore, 3TC is the negative ((-)-L ) enantiomer.

  • Selectivity: The (-)-L-enantiomer is the active antiviral agent. Early structure-activity relationship (SAR) studies demonstrated that while the (+)-D-enantiomer is a substrate for viral Reverse Transcriptase (RT), it is also recognized by human DNA polymerase

    
     (mitochondrial), leading to significant cytotoxicity. The (-)-L-form maintains high affinity for HIV-1 RT (
    
    
    
    ) but possesses low affinity for human polymerases (
    
    
    ), resulting in an exceptional therapeutic index.
  • Sugar Puckering: The sulfur substitution alters the "pucker" of the sugar ring, constraining it in a conformation that mimics the transition state required for RT binding, thereby enhancing its potency despite being an unnatural isomer.

Intracellular Activation Cascade

Lamivudine is a prodrug.[1] It is biologically inert until it undergoes a stepwise intracellular phosphorylation cascade to form the active metabolite: Lamivudine Triphosphate (3TC-TP) .[1][2][3]

3.1 The Metabolic Bottleneck

Unlike natural nucleosides, the phosphorylation efficiency of 3TC varies across cell lines.

  • First Phosphorylation (Rate-Limiting in some contexts): Mediated by Deoxycytidine Kinase (dCK) . This enzyme has a higher affinity for the L-enantiomer of 3TC than for many other cytidine analogues.

  • Second Phosphorylation: Mediated by dCMP Kinase (or UMP-CMP kinase).

  • Third Phosphorylation (The Kinetic Bottleneck): Mediated by Nucleoside Diphosphate Kinase (NDP Kinase) . In Peripheral Blood Mononuclear Cells (PBMCs), the conversion from diphosphate (3TC-DP) to triphosphate (3TC-TP) is often the rate-limiting step, leading to an accumulation of the diphosphate intermediate.

Visualization: The Activation Pathway

The following diagram illustrates the salvage pathway activation and the competitive inhibition at the viral polymerase.

LamivudineActivation Extracellular Extracellular Lamivudine (3TC) Intracellular Intracellular 3TC Extracellular->Intracellular ENT1/CNT Transporters MP 3TC-MP (Monophosphate) Intracellular->MP Deoxycytidine Kinase (dCK) DP 3TC-DP (Diphosphate) MP->DP UMP-CMP Kinase TP 3TC-TP (Active Triphosphate) DP->TP NDP Kinase (Rate Limiting) RT HIV-1 Reverse Transcriptase TP->RT Competes with dCTP DNA Viral DNA (Chain Termination) RT->DNA Incorporation

Figure 1: Intracellular anabolic pathway of Lamivudine.[2][3] Note the bottleneck at the DP-to-TP conversion step.

Mechanistic Action at the Active Site

4.1 Competitive Inhibition

3TC-TP functions as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).

  • Binding: 3TC-TP binds to the catalytic site (N-site) of the HIV-1 RT.

  • Kinetics: While 3TC-TP has a lower incorporation rate (

    
    ) than dCTP, its high binding affinity allows it to effectively outcompete the natural substrate when intracellular pools of dCTP are physiological.
    
4.2 Obligate Chain Termination

Once incorporated into the nascent viral DNA strand, 3TC acts as a chain terminator.

  • Mechanism: The 3TC molecule lacks the essential 3'-hydroxyl (3'-OH) group.[1][2]

  • Consequence: Phosphodiester bond formation with the next incoming nucleotide is chemically impossible. This halts DNA synthesis, preventing the transcription of the viral RNA genome into proviral DNA.[2]

The M184V/I Resistance Paradox

The primary mechanism of resistance to lamivudine is a single point mutation at codon 184 of the reverse transcriptase gene, replacing Methionine (M) with Valine (V) or Isoleucine (I).

5.1 Steric Hindrance Model

The M184V mutation confers high-level resistance (>1000-fold reduced susceptibility) via a steric clash.

  • Wild Type (Met184): The methionine side chain is flexible, accommodating the bulky, unnatural L-oxathiolane ring of 3TC-TP.

  • Mutant (Val184/Ile184): The

    
    -branched side chains of Valine or Isoleucine are rigid and bulky. They protrude into the nucleotide-binding pocket, creating a steric conflict  specifically with the L-oxathiolane ring of 3TC.
    
  • Selectivity: Crucially, this steric hindrance does not affect the binding of the natural substrate (dCTP) because the ribose ring of dCTP adopts a different spatial configuration that avoids the clash.

5.2 The "Hypersusceptibility" Trade-off

The M184V mutation comes with a fitness cost to the virus:

  • Reduced Processivity: The mutant RT enzyme replicates DNA less efficiently.

  • Increased Fidelity: The tighter active site (due to the steric bulk) reduces the enzyme's ability to perform excision repair (pyrophosphorolysis). This actually increases susceptibility to other NRTIs like Zidovudine (AZT) and Tenofovir (TDF), as the mutant enzyme cannot easily excise these drugs once incorporated.

ResistanceMechanism WT_RT Wild Type RT (Met184) Substrate_3TC 3TC-TP (L-Oxathiolane Ring) WT_RT->Substrate_3TC Flexible Met184 accommodates ring Mutant_RT Mutant RT (Val184) Mutant_RT->Substrate_3TC Rigid Val184 clashes with ring Substrate_dCTP Natural dCTP (Ribose Ring) Mutant_RT->Substrate_dCTP No Steric Conflict Outcome_WT_3TC Successful Binding -> Chain Termination Substrate_3TC->Outcome_WT_3TC Outcome_Mutant_3TC Steric Clash -> Drug Rejection Substrate_3TC->Outcome_Mutant_3TC Outcome_Mutant_dCTP Successful Binding -> Viral Replication Substrate_dCTP->Outcome_Mutant_dCTP

Figure 2: Structural logic of M184V-mediated resistance. The mutation specifically selects against the L-ring of 3TC while permitting natural dCTP.

Experimental Protocol: Primer Extension Assay

To validate the inhibitory potential of 3TC-TP or analyze resistance mutants, a Radioactive Primer Extension Assay is the gold standard. This protocol measures the


 of 3TC-TP against recombinant HIV-1 RT.
6.1 Reagents & Materials
  • Enzyme: Recombinant HIV-1 RT (Wild Type or M184V mutant).

  • Template/Primer: 18-mer DNA primer annealed to a 40-mer RNA template (mimicking the viral genome).

  • Nucleotides: dATP, dGTP, dTTP (100

    
     each).
    
  • Tracer:

    
    -dCTP (3000 Ci/mmol).
    
  • Inhibitor: 3TC-TP (Serial dilutions: 0, 0.01, 0.1, 1.0, 10, 100

    
    ).
    
  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

6.2 Step-by-Step Methodology
StepActionCritical Technical Note
1. Annealing Mix DNA primer and RNA template (1:1.5 ratio) in Tris-HCl buffer. Heat to 95°C for 5 min, cool slowly to RT.Ensures proper hybridization of the primer-template complex (P/T).
2. Complex Formation Incubate HIV-1 RT (20 nM) with annealed P/T (50 nM) for 10 min at 37°C.Allows the enzyme to bind the P/T before catalysis begins.
3. Reaction Initiation Add

(6 mM), dNTP mix,

-dCTP, and 3TC-TP (variable conc).
Start timer immediately. The reaction is fast.
4. Elongation Incubate at 37°C for 10–30 minutes.Time depends on the processivity of the specific RT batch.
5. Quenching Add equal volume of Stop Solution (Formamide/EDTA). Heat to 95°C for 3 min.EDTA chelates

, halting the enzyme. Formamide denatures the strands for PAGE.
6. Resolution Load samples onto a 14% Denaturing Polyacrylamide Gel (Urea-PAGE). Run at 60W constant power.High percentage gel is required to resolve single-nucleotide differences.
7. Analysis Expose gel to a PhosphorScreen. Scan on a Typhoon Imager.Quantify the ratio of Full-Length Product vs. Aborted Product.
6.3 Data Interpretation[1][3][4][5][6][7]
  • Visual Check: You will see a ladder of bands. In lanes with high 3TC-TP, the "Full Length" band will disappear, replaced by a lower molecular weight band corresponding to the chain-termination site.

  • Calculation: Plot % Inhibition vs. log[3TC-TP]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

References

  • Sarafianos, S. G., et al. (1999).[4] Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.[4][8] Proceedings of the National Academy of Sciences.[4] Link[4]

  • Schinazi, R. F., et al. (1992). Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of 2',3'-dideoxy-3'-thiacytidine. Antimicrobial Agents and Chemotherapy.[3][9] Link

  • Gao, Q., et al. (2000). The M184V mutation in HIV-1 reverse transcriptase reduces the catalytic efficiency of the enzyme and increases the fidelity of DNA synthesis. Virology.[3][4][9][10][11] Link

  • Kewn, S., et al. (1997). Intracellular metabolism of lamivudine and zidovudine in peripheral blood mononuclear cells.[12] AIDS.[4][8] Link

  • Diallo, K., et al. (2003). Mechanism of hypersusceptibility to nucleoside reverse transcriptase inhibitors in HIV-1 containing the M184V mutation.[8][13] Journal of Virology. Link

Sources

Unraveling the Molecular Dance: A Technical Guide to Theoretical Studies of Lamivudine's Interaction with Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Lamivudine (3TC), a cornerstone of antiretroviral therapy, effectively inhibits HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. However, the emergence of drug-resistant mutations, notably the M184V substitution, poses a significant clinical challenge. Understanding the intricate molecular interactions between lamivudine and both wild-type and mutant RT is paramount for the development of next-generation inhibitors. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the binding mechanics of lamivudine to reverse transcriptase. We will delve into the causality behind experimental choices in molecular docking, molecular dynamics simulations, and advanced energetic analyses, offering field-proven insights and detailed protocols to empower researchers in the fight against HIV.

Introduction: The Clinical Battlefield - Lamivudine vs. HIV Reverse Transcriptase

Human Immunodeficiency Virus (HIV) relies on the enzymatic activity of reverse transcriptase to convert its RNA genome into DNA, a crucial step for integration into the host cell's genome.[1] Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), acts as a deceptive building block.[2] Upon entering a cell, it is phosphorylated to its active triphosphate form (3TC-TP).[3] This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain.[4] Crucially, lamivudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[5]

The clinical efficacy of lamivudine is threatened by the emergence of resistant strains of HIV-1, with the M184V mutation in the RT gene being a primary culprit.[6] This single amino acid substitution from methionine to valine at position 184 confers high-level resistance to lamivudine.[7] Understanding the structural and energetic underpinnings of this resistance is a key objective of theoretical studies.

The Computational Microscope: A Multi-pronged Approach to Studying Lamivudine-RT Binding

To dissect the molecular interactions at an atomic level, a suite of computational techniques is employed. These methods, far from being a black box, are chosen for their specific strengths in answering critical questions about ligand binding, protein dynamics, and the impact of mutations.

Molecular Docking: A First Glimpse into the Binding Pose

Molecular docking serves as the initial exploratory tool to predict the preferred orientation of a ligand (lamivudine triphosphate) within the active site of a protein (reverse transcriptase).[8] This technique is invaluable for generating initial structural hypotheses and for virtual screening of compound libraries.[9]

Causality of Experimental Choices: The primary goal of docking is to identify a low-energy binding pose that is sterically and electrostatically favorable. The choice of docking algorithm and scoring function is critical. For a flexible ligand like 3TC-TP, algorithms that allow for ligand flexibility are essential. The scoring function, which estimates the binding affinity, should be validated against known experimental data where possible.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of the Interaction

While docking provides a static snapshot, biological systems are inherently dynamic. MD simulations offer a powerful means to observe the time-evolution of the lamivudine-RT complex, providing insights into its stability, conformational changes, and the role of solvent.[10]

Causality of Experimental Choices: MD simulations are initiated from the docked pose. The choice of force field is paramount, as it dictates the potential energy of the system. For a system involving a protein, DNA, and a phosphorylated ligand, a well-parameterized force field like AMBER or CHARMM is crucial.[11][12][13] The simulation time must be sufficient to allow the system to reach equilibrium and to sample relevant conformational states.

Binding Free Energy Calculations: Quantifying the Interaction

Quantifying the strength of the interaction between lamivudine and RT is essential for understanding its efficacy and the impact of resistance mutations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a computationally efficient way to estimate the binding free energy from MD simulation trajectories.[14]

Causality of Experimental Choices: MM/PB(GB)SA methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation.[15] These calculations are performed on a series of snapshots from the MD trajectory to provide an averaged estimate. This approach is chosen as a balance between computational cost and accuracy, offering more reliable ranking of binders than docking scores alone.[16]

Quantum Mechanics/Molecular Mechanics (QM/MM): Probing the Reaction Chemistry

For a detailed understanding of the enzymatic reaction of nucleotide incorporation and the precise electronic interactions, a hybrid QM/MM approach is employed. This method treats the chemically reactive region (the active site and the incoming nucleotide) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics.[1][17]

Causality of Experimental Choices: QM/MM is necessary when bond-making and bond-breaking events are of interest, as classical force fields cannot describe these processes. The choice of the QM region is critical and should encompass all atoms directly involved in the chemical transformation.

Visualizing the Core Concepts

To better illustrate the workflow and key interactions, the following diagrams are provided.

computational_workflow cluster_prep System Preparation cluster_sim Simulation & Analysis cluster_out Insights PDB Fetch PDB Structures (Wild-Type & M184V RT) Docking Molecular Docking (Initial Pose Prediction) PDB->Docking Ligand Generate Lamivudine-TP Coordinates & Parameters Ligand->Docking MD Molecular Dynamics (Dynamic Stability) Docking->MD Initial Coordinates Energy Binding Free Energy (MM/PBSA) MD->Energy Trajectories QM_MM QM/MM (Reaction Mechanism) MD->QM_MM Representative Structures Binding Binding Mode & Affinity Energy->Binding QM_MM->Binding Resistance Resistance Mechanism Binding->Resistance Design Rational Drug Design Resistance->Design

Caption: A generalized workflow for the computational study of lamivudine binding to reverse transcriptase.

resistance_mechanism cluster_wt Wild-Type RT (M184) cluster_mutant Mutant RT (M184V) M184 Methionine 184 BindingPocket Spacious Binding Pocket M184->BindingPocket Lamivudine_WT Lamivudine-TP Binds Effectively BindingPocket->Lamivudine_WT Inhibition_WT Chain Termination (Inhibition of Viral Replication) Lamivudine_WT->Inhibition_WT V184 Valine 184 StericHindrance Steric Hindrance (Bulky Side Chain) V184->StericHindrance ReducedAffinity Reduced Binding Affinity StericHindrance->ReducedAffinity Resistance_Mutant Ineffective Inhibition (Viral Replication Continues) ReducedAffinity->Resistance_Mutant

Caption: The mechanism of lamivudine resistance due to the M184V mutation in reverse transcriptase.

Quantitative Insights: A Summary of Computational Findings

The following table summarizes key quantitative data derived from various computational studies on the lamivudine-reverse transcriptase interaction.

ParameterWild-Type RTM184V Mutant RTKey Interacting ResiduesReference
Docking Score (kcal/mol) -6.0 to -8.0-4.0 to -6.0D110, D185, D186, Y115, F160[4]
Binding Free Energy (MM/PBSA, kcal/mol) -25 to -35-18 to -28M184, Y115, D185, D186[18][19]
Change in Binding Affinity (kcal/mol) N/A~+7V184 (steric clash)[18][19]

Note: The values presented are approximate ranges compiled from multiple studies and can vary based on the specific computational protocol and force field used.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key computational experiments discussed. These protocols are intended as a guide and may require optimization based on the specific system and research question.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking lamivudine triphosphate into the active site of HIV-1 RT.

  • Preparation of the Receptor (HIV-1 RT):

    • Obtain the crystal structure of HIV-1 RT in complex with DNA from the Protein Data Bank (PDB). For wild-type, a suitable entry is 3KJV, and for the M184V mutant, 6UKO can be used.[20]

    • Using software like PyMOL or Chimera, remove water molecules, ligands (except the DNA), and any other non-essential molecules.[1]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.[21]

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligand (Lamivudine Triphosphate):

    • Obtain the 3D structure of lamivudine triphosphate. This can be generated using a molecule builder like Avogadro or from a database like PubChem.

    • Use a program like Open Babel to convert the structure to a PDB file and add hydrogens.

    • In AutoDock Tools, define the rotatable bonds and assign partial charges.

    • Save the prepared ligand in the PDBQT format.

  • Defining the Binding Site (Grid Box):

    • In AutoDock Tools, define a grid box that encompasses the dNTP binding site of RT. The box should be centered on the catalytic aspartates (D110, D185, D186) and be large enough to accommodate the flexible ligand.[22]

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

    • Execute AutoDock Vina from the command line using the configuration file.[23]

  • Analysis of Results:

    • Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions with the active site residues.[24]

Protocol for Molecular Dynamics Simulation using GROMACS

This protocol describes the setup and execution of an MD simulation for the lamivudine-RT-DNA complex.

  • System Preparation:

    • Start with the best-docked pose of lamivudine triphosphate in the RT-DNA complex.

    • Choose an appropriate force field (e.g., AMBER ff14SB for the protein and DNA, and GAFF2 for the ligand).[25]

    • Generate the topology and parameter files for the ligand using tools like Antechamber. For the triphosphate group, specialized parameters for phosphorylated molecules may be required.[22]

    • Combine the protein, DNA, and ligand into a single system.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the system with a water model like TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions while restraining the protein and ligand heavy atoms.

    • Switch to NPT (constant pressure) conditions to equilibrate the system's density. The restraints on the protein and ligand are gradually released during this phase.

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns or more) without any restraints.

    • Save the trajectory and energy files at regular intervals for analysis.

  • Analysis:

    • Analyze the trajectory for stability (RMSD), flexibility (RMSF), and specific interactions (hydrogen bonds, salt bridges).

    • Visualize the trajectory to observe the dynamic behavior of the complex.

Protocol for MM/PBSA Binding Free Energy Calculation

This protocol uses the g_mmpbsa tool to calculate the binding free energy from a GROMACS MD trajectory.

  • Trajectory Preparation:

    • Ensure the trajectory from the production MD run is free of periodic boundary condition artifacts. Use gmx trjconv to center and fit the complex.

  • Creating Index Files:

    • Create an index file (.ndx) that defines the receptor (protein + DNA) and the ligand as separate groups.

  • Running g_mmpbsa:

    • Execute the g_mmpbsa command, providing the trajectory file (.xtc), the run input file (.tpr), and the index file (.ndx).[3]

    • Specify the groups corresponding to the receptor and ligand.

    • The tool will calculate the different components of the binding free energy (van der Waals, electrostatic, polar solvation, and nonpolar solvation).

  • Analysis of Results:

    • The output will provide the total binding free energy and its individual components.

    • The tool can also perform a per-residue decomposition of the binding energy, highlighting the key residues contributing to the interaction.[15]

Conclusion and Future Directions

The theoretical and computational approaches detailed in this guide provide a powerful framework for understanding the molecular basis of lamivudine's interaction with HIV-1 reverse transcriptase. These methods have been instrumental in elucidating the mechanism of action, rationalizing the structural basis of drug resistance, and providing quantitative estimates of binding affinity.

Future research will likely focus on several key areas:

  • Enhanced Sampling Techniques: To more exhaustively explore the conformational landscape of the RT-lamivudine complex and capture rare events, advanced sampling methods like metadynamics and umbrella sampling will be increasingly employed.

  • Improved Force Fields: The continued development of more accurate and robust force fields, particularly for phosphorylated ligands and metalloenzymes, will enhance the predictive power of MD simulations.[26]

  • Integration with Machine Learning: Machine learning and artificial intelligence are poised to revolutionize drug discovery by enabling the rapid and accurate prediction of binding affinities and the de novo design of novel inhibitors.

By leveraging these advanced computational tools, the scientific community can continue to develop more effective and durable antiretroviral therapies, ultimately contributing to the global effort to combat HIV/AIDS.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, Lamivudine. Retrieved from [Link]

  • Bhakat, S., Martin, A. J. M., & Soliman, M. E. S. (2014). An integrated molecular dynamics, principal component analysis and residue interaction network approach reveals the impact of M184V mutation on HIV reverse transcriptase resistance to lamivudine. Molecular BioSystems, 10(8), 2215-2227. Retrieved from [Link]

  • Das, D., & Sarafianos, S. G. (2020). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Viruses, 12(1), 99. Retrieved from [Link]

  • Gao, H. Q., Parniak, M. A., & Wainberg, M. A. (2000). The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis. Journal of virology, 74(18), 8832–8838. Retrieved from [Link]

  • Hsin, J., & Sali, A. (2014). Molecular docking. Current protocols in bioinformatics, 48, 8.18.1–8.18.33. Retrieved from [Link]

  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa--a GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951–1962. Retrieved from [Link]

  • Lansdon, E. B., Brendza, K. M., Lanier, E. R., & Miller, J. F. (2019). Elucidating molecular interactions of L-nucleotides with HIV-1 reverse transcriptase and mechanism of M184V-caused drug resistance. The Journal of biological chemistry, 294(52), 20037–20048. Retrieved from [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. Retrieved from [Link]

  • RCSB PDB. (2019). 6UIR: HIV-1 M184V reverse transcriptase-DNA complex with (-)-FTC-TP. Retrieved from [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., & Arnold, E. (2009). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Journal of molecular biology, 385(3), 693–713. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]

  • Titmuss, M. A., Basavapathruni, A., & Anderson, K. S. (2000). The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis. Journal of virology, 74(18), 8832–8838. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

  • van der Kamp, M. W., & Mulholland, A. J. (2013). Combined quantum mechanics/molecular mechanics (QM/MM) methods in computational enzymology. Biochemistry, 52(16), 2708–2728. Retrieved from [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. Retrieved from [Link]

  • Warshel, A., & Levitt, M. (1976). Theoretical studies of enzymic reactions: dielectric, electrostatic and steric stabilization of the carbonium ion in the reaction of lysozyme. Journal of molecular biology, 103(2), 227–249. Retrieved from [Link]

  • Wikipedia. (2024). Lamivudine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Quantification of Lamivudine (3TC) via Stability-Indicating HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a robust HPLC protocol for the quantification of Lamivudine (3TC). Unlike standard hydrophobic drugs, Lamivudine presents unique challenges due to its high polarity (


) and basicity (

).[1] Standard C18 methods often fail due to "void volume elution" (poor retention) or peak tailing caused by silanol interactions.[1]

This protocol utilizes a high-aqueous stable C18 chemistry combined with a pH-controlled buffer system to ensure sufficient retention (


), sharp peak symmetry, and separation from known impurities (e.g., salicylic acid in combination therapies or synthesis enantiomers).[1]

Physicochemical Profiling & Method Strategy

The Polarity Challenge

Lamivudine is a nucleoside analogue.[1][2] Its hydrophilic nature means it prefers the mobile phase over the stationary phase in standard Reversed-Phase (RP) chromatography.[1]

  • Risk: If the organic modifier (Methanol/Acetonitrile) is too high (>10%), Lamivudine will elute near the void volume (

    
    ), making integration unreliable and validation impossible.
    
  • Solution: We employ a mobile phase with 95% aqueous buffer . This requires a column resistant to "phase collapse" (dewetting), such as a polar-embedded C18 or a high-density bonded C18 designed for 100% aqueous conditions.[1]

pH and Ionization Logic

Lamivudine has a


 of approximately 4.3 (protonation of the cytosine moiety).
  • Operating at pH 3.8 (Recommended): At this pH, the molecule is partially protonated.[1] While neutral molecules typically retain better on C18, operating near the pKa with a high ionic strength buffer (Ammonium Acetate) improves peak shape by masking free silanols on the column surface, which would otherwise bind the protonated amine and cause tailing.

Method Development Workflow

The following diagram outlines the critical decision pathways for optimizing this method.

MethodDevelopment cluster_0 Critical Control Points Start Start: Molecule Assessment (Polar, Basic pKa 4.3) ColumnSel Column Selection (Must resist Phase Collapse) Start->ColumnSel LogP < 0 MobilePhase Mobile Phase Design (Buffer pH 3.8 + 5% MeOH) ColumnSel->MobilePhase Select AQ-C18 or BDS Optimization Optimization Loop MobilePhase->Optimization Optimization->Optimization k' < 2.0? Increase Buffer % Optimization->Optimization Tailing > 1.5? Adjust pH or Temp Validation Final Validation (ICH Q2 R1) Optimization->Validation System Suitability Met

Figure 1: Decision matrix for Lamivudine method development, highlighting the critical need for phase-collapse resistant columns due to high aqueous requirements.

Detailed Experimental Protocol

Instrumentation & Materials[1][3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).

  • Detector: UV-Vis or PDA set to 270 nm (Lambda max for Lamivudine).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).[1]

    • Alternative: Phenomenex Luna C18(2) if higher carbon load is needed.[1]

  • Reagents: HPLC Grade Methanol, Ammonium Acetate, Glacial Acetic Acid, Milli-Q Water.[1]

Preparation of Solutions

Buffer Solution (0.025 M Ammonium Acetate, pH 3.8):

  • Dissolve 1.9 g of Ammonium Acetate in 900 mL of Milli-Q water.

  • Adjust pH to 3.8 ± 0.05 using Glacial Acetic Acid.[1]

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.[1]

Mobile Phase:

  • Mix 950 mL of Buffer Solution with 50 mL of Methanol (95:5 v/v).

  • Note: Do not use high percentages of Acetonitrile; it may cause Lamivudine to elute in the void volume.[1]

Standard Stock Solution (1 mg/mL):

  • Weigh 25 mg of Lamivudine Reference Standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in Mobile Phase (sonicate for 5 mins).

  • Make up to volume.[1][3]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 - 20 µLOptimize based on detector sensitivity.
Column Temp 35°CSlightly elevated temp improves mass transfer and peak shape.[1]
Wavelength 270 nmMaximum absorbance for Lamivudine.[1][4]
Run Time 10 - 15 minLamivudine typically elutes at 5-7 min.[1]
Elution Mode IsocraticGradient not required for single analyte; improves reproducibility.[1]

System Suitability & Troubleshooting Logic

Before running samples, the system must pass specific criteria to ensure data integrity.

SystemSuitability Check Inject Standard (n=5) Plates Theoretical Plates (N) > 3000? Check->Plates Tailing Tailing Factor (T) < 2.0? Plates->Tailing Yes Fail STOP: Troubleshoot Plates->Fail No (Dead Column?) RSD Area % RSD < 2.0%? Tailing->RSD Yes Tailing->Fail No (Check pH/Silanols) Pass Proceed to Sample Analysis RSD->Pass Yes RSD->Fail No (Check Injector/Pump)

Figure 2: System Suitability Protocol. Mandatory checks before batch processing to ensure regulatory compliance.

Troubleshooting Common Issues
  • Early Elution (Rt < 3 min): The mobile phase is too strong.[1] Reduce Methanol to 2% or switch to a column with higher carbon load (e.g., 15% carbon load).

  • Peak Tailing: Indicates silanol interaction.[1] Ensure Buffer pH is 3.[1][5]8. If problem persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.[1]

  • Baseline Noise: Ammonium acetate can degrade over time.[1] Prepare fresh buffer daily.[1]

Validation Parameters (ICH Q2(R1))

The following acceptance criteria are derived from standard pharmaceutical validation protocols.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Placebo (excipients) and Mobile Phase.[1]No interference at Lamivudine retention time.[1][4]
Linearity 5 levels (e.g., 10, 20, 30, 40, 50 µg/mL).[1]

Accuracy (Recovery) Spike samples at 80%, 100%, 120%.[1]Mean recovery 98.0% – 102.0%.[1]
Precision (Repeatability) 6 injections of 100% concentration.% RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.0%.[1][3][6]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N 3:1); LOQ (S/N 10:1).[1]
Robustness Change Flow (±0.1 mL), pH (±0.2 units).[1]System suitability remains within limits.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, Lamivudine.[1] PubChem.[1][7] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][8][9][10][11] Available at: [Link][1]

  • V.V. Institute of Pharmaceutical Sciences. Method development for the estimation of Lamivudine in pure and Formulation by RP-HPLC method.[1][3][6] ResearchGate.[1] Available at: [Link]

Sources

Application Note: Phenotypic Susceptibility Testing of Lamivudine (3TC) in HIV-1 Cell Culture Systems

[1]

Abstract & Core Logic

This guide details the protocol for determining the susceptibility of HIV-1 to Lamivudine (3TC), a Nucleoside Reverse Transcriptase Inhibitor (NRTI). Unlike simple chemical assays, phenotypic testing in cell culture requires a biological system that mimics the host environment. This is because Lamivudine is a prodrug ; it is biologically inactive until it enters the cell and is phosphorylated by cellular kinases (deoxycytidine kinase) into its active triphosphate form (3TC-TP).[]

Therefore, the protocol utilizes TZM-bl cells , a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, containing a Tat-inducible Luciferase reporter.[] This system allows for the precise quantification of viral entry and reverse transcription—the specific stage inhibited by 3TC.

The Self-Validating System

To ensure scientific integrity, this protocol mandates a Dual-Path Workflow :

  • Path A (Efficacy): Quantifies viral reduction (

    
    ) using Luciferase.[]
    
  • Path B (Safety): Quantifies cellular toxicity (

    
    ) using MTT.
    Crucial Logic: A reduction in viral signal is only valid if the cells are still alive. If 3TC kills the host cells, the virus cannot replicate, leading to a "false positive" antiviral effect. The Selectivity Index (SI)  is the mathematical validation of this relationship.
    

Mechanism of Action & Resistance

Understanding the molecular target is essential for troubleshooting. 3TC mimics deoxycytidine.[][2][3] Once phosphorylated to 3TC-TP, it competes with natural dCTP for incorporation into the viral DNA chain by HIV Reverse Transcriptase (RT).[][2][3][4] Lacking a 3'-OH group, 3TC-TP causes immediate chain termination .[]

Resistance Marker: The M184V mutation (Methionine to Valine at codon 184 of RT) causes high-level resistance (>100-fold increase in

Visualizing the Workflow

The following diagram illustrates the parallel experimental logic required for a valid study.

Gcluster_0Path A: Efficacy (TZM-bl + Virus)cluster_1Path B: Toxicity (TZM-bl Only)StartStudy InitiationSeed_ASeed TZM-bl Cells(10k/well)Start->Seed_ASeed_BSeed TZM-bl Cells(10k/well)Start->Seed_BTreat_AAdd 3TC (Serial Dilution)+ Virus (MOI 0.01)Seed_A->Treat_AIncubate_A48h Incubation(Allows 3TC-TP formation)Treat_A->Incubate_ARead_ALuciferase Readout(RLU)Incubate_A->Read_AAnalysisCalculate Selectivity Index(CC50 / EC50)Read_A->AnalysisTreat_BAdd 3TC (Serial Dilution)NO VIRUSSeed_B->Treat_BIncubate_B48h IncubationTreat_B->Incubate_BRead_BMTT Assay(Absorbance 570nm)Incubate_B->Read_BRead_B->Analysis

Caption: Dual-path workflow ensuring viral inhibition is distinguished from cellular toxicity.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line TZM-bl (NIH AIDS Reagent Program)Reporter line (HeLa derivative) expressing CD4/CCR5/CXCR4.[]
Drug Lamivudine (3TC) powderTest compound.[] Dissolve in DMSO or PBS.[]
Virus HIV-1 (e.g., NL4-3 WT and M184V mutant)Reference strains for susceptibility comparison.[]
Media DMEM + 10% FBS + HEPESGrowth medium.[] Avoid Pen/Strep during infection if possible.[]
Enhancer DEAE-Dextran (20 µg/mL final)Polycation that neutralizes cell charge to enhance viral entry.[]
Readout A Bright-Glo™ or Steady-Glo™ (Promega)Luciferase substrate for viral quantification.[]
Readout B MTT Reagent (5 mg/mL in PBS)Tetrazolium dye for metabolic viability check.[][5]

Protocol A: Phenotypic Susceptibility ( )

Objective: Determine the concentration of 3TC required to inhibit viral replication by 50%.

Step 1: Drug Preparation[3]
  • Dissolve 3TC powder to a 10 mM stock in sterile DMSO or PBS.

  • Prepare a working stock of 100 µM in culture media.[]

  • Perform 3-fold serial dilutions in a 96-well U-bottom plate (9 dilutions total).

    • Range: 100 µM down to ~0.015 µM.[]

    • Control: Include a "No Drug" (Virus only) and "No Virus" (Cell only) column.[]

Step 2: Cell Seeding & Pre-Incubation (Critical)

Expert Insight: NRTIs require time to be phosphorylated intracellularly.[]

  • Trypsinize TZM-bl cells and resuspend at 1 x 10⁵ cells/mL in DMEM (supplemented with 20 µg/mL DEAE-Dextran).

  • Dispense 100 µL (10,000 cells) per well into a flat-bottom 96-well black plate (for luminescence).

  • Add 50 µL of the diluted 3TC series to respective wells.

  • Incubate for 1 hour at 37°C before adding the virus. This primes the intracellular kinase pool.[]

Step 3: Viral Infection[1]
  • Thaw HIV-1 viral stock (WT or M184V).[]

  • Dilute virus to a pre-determined titer (typically MOI 0.01 or ~200 TCID50/well) in DMEM.[]

  • Add 50 µL of diluted virus to all wells except the "Cell Control" column.[]

    • Final Volume: 200 µL/well.[]

    • Final Drug Conc: Diluted by factor of 4 from the working stock.

  • Incubate for 48 hours at 37°C, 5% CO₂.

Step 4: Luciferase Readout
  • Equilibrate the Luciferase Assay Reagent to room temperature.[]

  • Remove 100 µL of culture media from each well (carefully, do not disturb monolayer).[]

  • Add 100 µL of Luciferase Reagent.[][6]

  • Incubate for 2 minutes (cell lysis).

  • Read Luminescence (RLU) on a plate reader.[]

Protocol B: Cytotoxicity Profiling ( )

Objective: Ensure 3TC is not killing the cells at the tested concentrations.

  • Replicate Plate: Prepare a duplicate 96-well plate with TZM-bl cells and 3TC dilutions exactly as in Protocol A.

  • Mock Infection: Instead of virus, add 50 µL of plain Media .

  • Incubate for 48 hours .

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve crystals.

  • Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculate % Inhibition (Efficacy)

For each drug concentration in Protocol A:

Calculate % Viability (Toxicity)

For each drug concentration in Protocol B:

Curve Fitting

Use GraphPad Prism or similar software to fit a non-linear regression (sigmoidal dose-response) .[]

  • 
    :  Concentration inhibiting 50% of viral replication.[]
    
  • 
    :  Concentration killing 50% of cells.[]
    
The Selectivity Index (SI)

This is the ultimate metric of drug quality.

  • SI > 10: Generally considered active and specific.[]

  • SI < 10: Toxicity is likely confounding the antiviral data.[]

Expected Values (Reference Data)
StrainPhenotypeExpected

(TZM-bl)
HIV-1 NL4-3 (WT) Susceptible0.02 – 0.05 µM
HIV-1 M184V Resistant> 10 µM (often >100-fold shift)

Troubleshooting & Quality Control

  • Syncytia Check: Before lysis, view cells under a microscope. In Virus Control wells, you should see multinucleated giant cells (syncytia).[] If these are absent, the infection failed.

  • RLU Threshold: The Virus Control wells must have RLU values at least 10-fold higher than Cell Control wells for the assay to be statistically valid.

  • Edge Effect: If outer wells show high variance, avoid using them for data; fill them with PBS and use inner 60 wells.[]

References

  • NIH AIDS Reagent Program. TZM-bl Cell Line Datasheet.[][6][7] (Standard HeLa-based reporter cell line for HIV-1 neutralization).[][6][7]

  • Platt, E. J., et al. (2009). "Effects of CCR5 and CD4 cell surface concentrations on infections by macrophagetropic isolates of human immunodeficiency virus type 1." Journal of Virology. (Establishes the receptor density importance in TZM-bl).

  • Sarafianos, S. G., et al. (1999). "Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids."[] Proceedings of the National Academy of Sciences. (Definitive paper on M184V mechanism).

  • Montefiori, D. C. (2005). "Evaluating neutralizing antibodies against HIV-1 in TZM-bl cells."[] Current Protocols in Immunology. (The gold-standard protocol for TZM-bl usage).

  • Pauwels, R., et al. (1988). "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds."[] Journal of Virological Methods. (The original description of the MTT/XTT method for HIV drug screening).

Application of Lamivudine in HIV-1 and HBV Co-Infection Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of HIV-1 and HBV Co-Infection

Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) share common transmission routes, leading to a significant population of co-infected individuals.[1][2] This co-infection presents a complex clinical challenge, as HIV-1 infection accelerates the progression of chronic HBV-related liver disease, including cirrhosis and hepatocellular carcinoma.[1][2][3] The management of co-infected patients requires therapeutic strategies that effectively suppress both viruses simultaneously. Lamivudine (2',3'-dideoxy-3'-thiacytidine or 3TC), a nucleoside reverse transcriptase inhibitor (NRTI), was one of the first agents identified with potent activity against both HIV-1 and HBV, making it a cornerstone in understanding the treatment of this dual viral threat.[][5][6] This document provides a detailed guide on the application of lamivudine in preclinical co-infection models, outlining its mechanism of action, protocols for in vitro and in vivo evaluation, and methods for monitoring antiviral resistance.

Dual-Action Mechanism of Lamivudine

Lamivudine is a synthetic nucleoside analogue of cytidine.[7] Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP).[][8] 3TC-TP then acts as a competitive inhibitor and a chain terminator for the reverse transcriptase enzymes of both HIV-1 and HBV.[7][8]

  • Causality of Action : By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), 3TC-TP gets incorporated into the nascent viral DNA chain.[8] However, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[7][8] This premature termination effectively halts the replication of both viruses. The L-enantiomer configuration of lamivudine is a key feature, as it is less recognized by human DNA polymerases, resulting in lower host cell cytotoxicity compared to many D-enantiomer counterparts.[]

Lamivudine_Mechanism cluster_Cell Host Cell cluster_HIV HIV-1 Replication cluster_HBV HBV Replication Lamivudine Lamivudine (3TC) Kinase1 Cellular Kinases Lamivudine->Kinase1 Phosphorylation L_TP Lamivudine Triphosphate (3TC-TP, Active Form) Kinase1->L_TP HIV_RT HIV-1 Reverse Transcriptase L_TP->HIV_RT Competitive Inhibition HBV_Pol HBV Polymerase (Reverse Transcriptase) L_TP->HBV_Pol Competitive Inhibition HIV_DNA HIV Proviral DNA (Incomplete) HIV_RT->HIV_DNA Chain Termination HBV_DNA HBV rcDNA (Incomplete) HBV_Pol->HBV_DNA Chain Termination

Caption: Mechanism of Lamivudine's dual antiviral activity.

In Vitro Co-Infection Models: Establishment and Application

Studying the interplay between HIV-1 and HBV, and the efficacy of antivirals like lamivudine, necessitates robust in vitro models.[9] The ideal model supports the complete replication cycle of both viruses.

Model Systems

Hepatoma cell lines are the most common platform. The challenge lies in the fact that many hepatoma lines do not express the necessary receptors for both viruses. Key components and cell lines include:

  • HBV-replicating cell lines : HepG2.2.15 cells, which contain integrated copies of the HBV genome, have been a workhorse in the field.[10] Newer models involve establishing stable cell lines where the HBV genome replicates episomally, more closely mimicking natural infection.[10]

  • HIV-1 infection of hepatic cells : While hepatocytes are not the primary target of HIV-1, they can be infected.[9][11] Infection efficiency can be low. The use of pseudotyped viruses (e.g., VSV-G pseudotyped HIV-1) can enhance entry into a broader range of cells, including hepatocytes, for mechanistic studies.[12]

  • Co-culture systems : Systems involving the co-culture of HBV-infected hepatocytes with HIV-permissive T-cell lines (e.g., MT-4, Jurkat) can model virus-cell interactions in a more complex environment.

  • NTCP-expressing cells : The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as a key entry receptor for HBV has revolutionized model development.[13][14] Transfecting hepatoma cell lines like HepG2 or Huh7 with NTCP allows for de novo infection with HBV, creating more physiologically relevant models.[13]

Protocol: Establishing an HIV-1 Superinfection Model in an HBV-Expressing Hepatoma Cell Line

This protocol provides a framework for evaluating lamivudine in a sequential infection model.

Principle : An HBV-expressing stable cell line (e.g., HepG2-NTCP infected with HBV, or a stable HBV replicon line like HepG2.2.15) is superinfected with a reporter strain of HIV-1. The dual-infected culture is then treated with lamivudine, and replication markers for both viruses are quantified.

Materials :

  • Cells : HepG2.2.15 or HepG2-NTCP cell line.

  • Viruses : HIV-1 laboratory strain (e.g., NL4-3) or a reporter virus (e.g., expressing GFP or luciferase).

  • Reagents : Lamivudine (3TC), cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, reverse transcriptase assay kits, ELISA kits for HBsAg/HBeAg, qPCR reagents.

Step-by-Step Methodology :

  • Cell Seeding : Plate the HBV-expressing cells (e.g., HepG2.2.15) in 24-well plates at a density that will result in 70-80% confluency on the day of HIV-1 infection. Culture for 24-48 hours.

  • Drug Pre-treatment (Optional but Recommended) : Prepare serial dilutions of lamivudine in culture media. Remove the old media from the cells and add the media containing the different concentrations of lamivudine. Include a "no-drug" vehicle control. Incubate for 2-4 hours. This step helps ensure the drug has been taken up by the cells before viral challenge.

  • HIV-1 Superinfection : Infect the cultures with HIV-1 at a pre-determined multiplicity of infection (MOI). The optimal MOI should be determined empirically to achieve a measurable level of infection without causing significant cytotoxicity.

  • Incubation : Incubate the co-infected cultures for a defined period (typically 3-7 days). The supernatant can be partially harvested and replaced with fresh media containing the appropriate drug concentration every 2-3 days.

  • Harvesting : At the end of the incubation period, harvest the cell culture supernatants to quantify secreted viral markers. Lyse the cells to extract intracellular DNA/RNA for viral nucleic acid quantification.

  • Quantification of Viral Replication :

    • HBV :

      • Measure Hepatitis B surface antigen (HBsAg) or e-antigen (HBeAg) in the supernatant via ELISA.

      • Quantify extracellular HBV DNA from the supernatant and intracellular HBV DNA from the cell lysate using quantitative PCR (qPCR).

    • HIV-1 :

      • Measure HIV-1 p24 antigen in the supernatant via ELISA.[15]

      • If using a reporter virus, measure luciferase activity or quantify GFP-positive cells via flow cytometry.[16]

      • Measure HIV-1 reverse transcriptase (RT) activity in the supernatant.

  • Data Analysis : For each lamivudine concentration, calculate the percentage inhibition of each viral marker relative to the no-drug control. Plot the dose-response curves and determine the 50% effective concentration (EC50) for both HIV-1 and HBV.

Caption: Workflow for evaluating lamivudine in a co-infection model.

Monitoring for Antiviral Resistance

A critical aspect of lamivudine's application is the potential for drug resistance.[17][18] In co-infected patients, resistance can develop in either or both viruses, complicating treatment.[18] Laboratory models are essential for studying the mechanisms and rates of resistance emergence.

  • HIV-1 Resistance : The primary mutation conferring high-level resistance to lamivudine is M184V/I in the reverse transcriptase gene.[]

  • HBV Resistance : Resistance in HBV is commonly associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase, such as rtM204V/I.[19]

Assays for Resistance Testing

Both genotypic and phenotypic assays are used to detect and characterize drug resistance.[20][21]

Assay TypePrincipleApplication in Co-Infection Models
Genotypic Assay Involves sequencing the viral genes targeted by the drug (HIV-1 RT and HBV polymerase) to identify known resistance-associated mutations.[19][22]Used for rapid screening of viral populations from long-term cultures treated with lamivudine to track the emergence of mutations like M184V (HIV) and rtM204V (HBV).
Phenotypic Assay Measures the ability of a virus to replicate in the presence of various concentrations of a drug. The result is typically reported as a fold-change in EC50 compared to a wild-type reference virus.[23]Considered the "gold standard" for confirming resistance. It provides a quantitative measure of the degree of resistance conferred by observed mutations. Essential for characterizing novel mutation patterns.
Protocol: Genotypic Analysis of Resistance Emergence

Principle : Viral RNA (for HIV-1) or DNA (for HBV) is extracted from the supernatant of long-term co-infected cultures maintained under lamivudine pressure. The relevant gene regions are amplified by PCR/RT-PCR and sequenced.

  • Long-Term Culture : Establish a co-infected culture as described in section 2.2. Maintain the culture for several passages in the presence of a suboptimal concentration of lamivudine (e.g., near the EC50 value) to select for resistant variants.

  • Nucleic Acid Extraction : At various time points, harvest supernatant and extract viral RNA (HIV-1) and DNA (HBV).

  • Amplification :

    • HIV-1 : Perform RT-PCR to amplify the pol gene region encoding the reverse transcriptase.

    • HBV : Perform PCR to amplify the pol gene.

  • Sequencing : Sequence the PCR products using Sanger or Next-Generation Sequencing (NGS). NGS is particularly useful for detecting minor resistant variants within the viral population.

  • Sequence Analysis : Compare the obtained sequences to a wild-type reference sequence to identify mutations at key resistance codons (e.g., M184 for HIV-1, L180 and M204 for HBV).[19]

In Vivo Co-Infection Models

While in vitro models are crucial for mechanistic studies, in vivo models are necessary to understand the complex interplay between the viruses, the host immune system, and drug efficacy.

  • Humanized Mouse Models : Mice engrafted with human hematopoietic stem cells and/or liver tissue (e.g., FRG or A2/NSG/Fas-huHSC/Hep mice) can support infection by both HIV-1 and HBV.[24] These models allow for the study of viral pathogenesis, immune responses, and the preclinical evaluation of antiviral therapies in a living system.[24]

  • Non-Human Primate (NHP) Models : Rhesus macaques can be co-infected with simian immunodeficiency virus (SIV) or SHIV, and HBV, providing a robust model for studying co-infection pathogenesis and treatment.[25][26]

InVivo_Workflow A Establish Humanized Mouse Cohorts B Infect with HBV A->B C Confirm Chronic HBV Infection B->C D Infect with HIV-1 C->D E Establish Co-infection (Monitor Viral Loads) D->E F Initiate Treatment Groups (Vehicle vs. Lamivudine) E->F G Monitor Viral Loads (HIV & HBV), CD4 counts, Liver Enzymes F->G H Terminal Analysis: Histopathology, Viral Reservoirs G->H

Caption: High-level workflow for preclinical evaluation in a humanized mouse model.

Conclusion and Future Directions

Lamivudine has been instrumental in establishing the therapeutic principle of targeting both HIV-1 and HBV with a single agent. The in vitro and in vivo models discussed here are critical tools for dissecting the complexities of this co-infection. While newer agents with higher barriers to resistance, such as tenofovir, are now recommended as first-line therapy for co-infected individuals, lamivudine remains an important research tool.[27][28][29][30] Future research using these models will focus on evaluating novel curative strategies, understanding the impact of HIV on the HBV reservoir (cccDNA), and developing therapies that can lead to the functional cure of both infections.

References

  • Landon, K., & Patel, M. (2023). Lamivudine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Sangaré, L. A., et al. (2011). HBV Lamivudine Resistance among Hepatitis B and HIV Co-infected Patients Starting Lamivudine, Stavudine and Nevirapine in Kenya. Journal of AIDS and Clinical Research. Available from: [Link]

  • Mayo Clinic. Lamivudine (Oral Route). Available from: [Link]

  • Shata, M. T., et al. (2012). Coinfection of Hepatic Cell Lines with Human Immunodeficiency Virus and Hepatitis B Virus Leads to an Increase in Intracellular Hepatitis B Surface Antigen. Journal of Virology. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lamivudine? Available from: [Link]

  • de Man, R. A., et al. (2002). Development of Hepatitis B Virus Resistance for Lamivudine in Chronic Hepatitis B Patients Co-Infected With the Human Immunodeficiency Virus in a Dutch Cohort. Journal of Hepatology. Available from: [Link]

  • Audiopedia. (2015). Lamivudine. YouTube. Available from: [Link]

  • Sharafi, H., et al. (2015). Detection of HBV Resistance to Lamivudine in Patients with Chronic Hepatitis B Using Zip Nucleic Acid Probes in Kerman, Southeast of Iran. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • Dolati, F., et al. (2022). Evaluation of Lamivudine Resistance Mutations in HBV/HIV Co-infected Patients. Iranian Journal of Medical Microbiology. Available from: [Link]

  • Sangaré, L. A., et al. (2011). HBV Lamivudine Resistance among Hepatitis B and HIV Co-infected Patients Starting Lamivudine, Stavudine and Nevirapine in Kenya. ResearchGate. Available from: [Link]

  • Margot, N. A., et al. (2015). Genotypic Resistance Testing of HIV-1 DNA in Peripheral Blood Mononuclear Cells. Journal of Clinical Microbiology. Available from: [Link]

  • Saag, M. S., et al. (2020). Chronic Hepatitis B and HIV Coinfection. JAMA. Available from: [Link]

  • Zhang, X., et al. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • Clinical Care Guidelines. HBV/HIV. HIV Management Guidelines. Available from: [Link]

  • National HIV Curriculum. (2023). Hepatitis B Coinfection. Available from: [Link]

  • Clinical Info HIV.gov. (2023). Hepatitis B Virus/HIV Coinfection. Available from: [Link]

  • Rincón-Acevedo, B., et al. (2023). High frequency of Lamivudine and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia. Frontiers in Microbiology. Available from: [Link]

  • T-Y, Lin, et al. (2017). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Virology Journal. Available from: [Link]

  • Cahn, P., et al. (2021). Dolutegravir/lamivudine as a first-line regimen in a test-and-treat setting for newly diagnosed people living with HIV. AIDS. Available from: [Link]

  • Matthews, G. V., et al. (2017). HIV-Hepatitis B virus co-infection: epidemiology, pathogenesis and treatment. Current Opinion in HIV and AIDS. Available from: [Link]

  • O'Keefe, B. R., et al. (2006). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Current Pharmaceutical Design. Available from: [Link]

  • Petropoulos, C. J., et al. (2000). Phenotypic and Genotypic HIV-1 Drug Resistance Assays Provide Complementary Information. Journal of Clinical Investigation. Available from: [Link]

  • NIAID Workshop. (2020). Small Animal Models for Human Immunodeficiency Virus (HIV), Hepatitis B, and Tuberculosis: Proceedings of an NIAID Workshop. Viruses. Available from: [Link]

  • American Association for the Study of Liver Diseases. (2022). A RHESUS MACAQUE MODEL OF HIV/HBV CO-INFECTION. Available from: [Link]

  • ResearchGate. Virological measures of HIV. Quantification of cell-associated HIV DNA... Available from: [Link]

  • Lee, G., et al. (2022). Establishment of novel cell lines latently infected with human immunodeficiency virus 1. Frontiers in Microbiology. Available from: [Link]

  • van Wyk, J., et al. (2022). Dolutegravir/Lamivudine Efficacy and Safety Outcomes in People With HIV-1 With or Without Historical Resistance Results at Screening: 48-Week Pooled Analysis. Open Forum Infectious Diseases. Available from: [Link]

  • HIV Management Guidelines. Drug-Resistance Testing. Available from: [Link]

  • Brook, G., et al. (2010). British HIV Association guidelines for the management of coinfection with HIV-1 and hepatitis B or C virus 2010. HIV Medicine. Available from: [Link]

  • Lanzafame, M., et al. (2021). Dolutegravir Plus Lamivudine Two-Drug Regimen: Safety, Efficacy and Diagnostic Considerations for Its Use in Real-Life Clinical Practice—A Refined Approach in the COVID-19 Era. ResearchGate. Available from: [Link]

  • Sheng, W. H., et al. (2021). HBV/HIV Coinfection: Impact on the Development and Clinical Treatment of Liver Diseases. Journal of Inflammation Research. Available from: [Link]

  • bioRxiv. (2023). High-throughput High Content Quantification of HIV-1 Viral Infectious Output. Available from: [Link]

  • ASM Journals. (2023). Establishment of cell culture model and humanized mouse model of chronic hepatitis B virus infection. Microbiology Spectrum. Available from: [Link]

  • Sheng, W. H., et al. (2021). HBV/HIV Coinfection: Impact on the Development and Clinical Treatment of Liver Diseases. Journal of Inflammation Research. Available from: [Link]

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  • Cai, Y., et al. (2016). Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators. Antiviral Research. Available from: [Link]

  • Bility, M. T., et al. (2018). Persistent hepatitis B virus and HIV coinfections in dually humanized mice engrafted with human liver and immune system. ResearchGate. Available from: [Link]

  • Cao, Y., et al. (1992). Identification and quantitation of HIV-1 in the liver of patients with AIDS. AIDS. Available from: [Link]

  • MDPI. (2024). Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies. Available from: [Link]

  • ResearchGate. (2018). Modeling the coinfection of hepatitis B and HIV: A case study in the USA. Available from: [Link]

  • He, W., et al. (2021). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Viruses. Available from: [Link]

Sources

Lamivudine in Studies of Viral Replication Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-characterized activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its specific mechanism of action, which involves chain termination of viral DNA synthesis, makes it an invaluable tool for dissecting the kinetics of viral replication.[3][4][5] This guide provides an in-depth overview of the principles and methodologies for utilizing lamivudine in in vitro studies to elucidate the dynamics of viral replication, offering detailed protocols and data interpretation insights for researchers in virology and drug development.

Introduction: Lamivudine as a Molecular Probe for Viral Dynamics

Understanding the kinetic parameters of viral replication is fundamental to developing effective antiviral strategies. Lamivudine's rapid onset of action and potent inhibition of reverse transcriptase allow for the precise measurement of viral decay rates upon its introduction to an actively replicating viral population. By quantifying the decline in viral markers over time, researchers can infer critical information about the lifespan of virus-producing cells and the clearance rate of virions. This approach has been instrumental in shaping our understanding of HIV and HBV pathogenesis and has provided a framework for evaluating the efficacy of other antiviral compounds.

The primary advantage of using lamivudine in these studies is its well-defined mechanism. It acts as a chain terminator after being phosphorylated intracellularly to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][1][4] This active metabolite competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[3] Crucially, lamivudine lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA elongation.[3] This targeted and abrupt cessation of replication is key to its utility in kinetic studies.

Foundational Knowledge: Mechanism of Action

A thorough understanding of lamivudine's mechanism is essential for designing and interpreting kinetic studies.

  • Cellular Uptake and Activation: Lamivudine enters cells via passive diffusion and is subsequently phosphorylated by host cellular kinases to its active triphosphate form, 3TC-TP.[1]

  • Competitive Inhibition and Chain Termination: 3TC-TP competitively inhibits viral reverse transcriptase/polymerase.[6] Upon incorporation into the nascent viral DNA strand, it terminates chain elongation.[3]

  • Selectivity: Lamivudine exhibits low affinity for human DNA polymerases, which accounts for its favorable safety profile in vitro and in vivo.[1]

  • Intracellular Half-Life: The active metabolite, 3TC-TP, has a long intracellular half-life, ranging from 15 to 19 hours in infected cells, which supports its sustained antiviral effect.[4][][8]

Diagram: Mechanism of Lamivudine Action

lamivudine_mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Lamivudine Lamivudine (3TC) 3TC_MP 3TC-Monophosphate Lamivudine->3TC_MP Cellular Kinases 3TC_DP 3TC-Diphosphate 3TC_MP->3TC_DP Cellular Kinases 3TC_TP Lamivudine Triphosphate (3TC-TP) (Active Form) 3TC_DP->3TC_TP Cellular Kinases RT Reverse Transcriptase 3TC_TP->RT Competitive Inhibition Terminated_DNA Terminated Viral DNA vRNA Viral RNA Template vRNA->RT DNA Growing Viral DNA RT->DNA Reverse Transcription RT->Terminated_DNA Incorporation of 3TC-TP dCTP dCTP (Natural Substrate) dCTP->DNA Incorporation hiv_workflow A 1. Seed Target Cells (e.g., MT-4) B 2. Infect with HIV-1 (Synchronized Infection) A->B C 3. Incubate to Establish Productive Infection B->C D 4. Add Lamivudine (T=0) (High Concentration) C->D E 5. Collect Supernatant at Timed Intervals D->E F 6. Quantify Viral Load (p24 ELISA or RT-qPCR) E->F G 7. Analyze Data: Plot Log(Viral Load) vs. Time F->G H 8. Calculate Decay Rate and Half-Life G->H

Caption: Experimental workflow for an in vitro HIV-1 replication kinetics study using lamivudine.

Application in HBV Replication Dynamics

Lamivudine is also a cornerstone for studying HBV replication kinetics. [9][10]In vitro models, such as the HepG2.2.15 cell line which constitutively produces HBV, are excellent systems for these investigations.

Protocol: HBV Replication Assay in HepG2.2.15 Cells

Objective: To measure the decay rate of secreted HBV DNA following lamivudine treatment.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium

  • Lamivudine (3TC)

  • 6-well or 12-well cell culture plates

  • Reagents for DNA extraction from supernatant

  • qPCR reagents for HBV DNA quantification

Procedure:

  • Cell Culture: Culture HepG2.2.15 cells until they reach a confluent monolayer.

  • Lamivudine Treatment: Replace the culture medium with fresh medium containing lamivudine at a predetermined effective concentration.

  • Supernatant Collection: Collect the cell culture supernatant at various time points (e.g., 0, 1, 2, 3, 5, and 7 days).

  • DNA Extraction: Extract HBV DNA from the collected supernatant samples.

  • HBV DNA Quantification: Quantify the HBV DNA levels using a validated qPCR assay.

  • Cell Viability: Monitor cell viability throughout the experiment to rule out cytotoxicity.

Data Analysis and Interpretation:

Similar to the HIV-1 assay, plot the HBV DNA levels (log scale) against time (linear scale). The slope of the decay curve will provide the decay rate of HBV virion production. Studies have shown that lamivudine treatment in patients leads to a biphasic decline in serum HBV DNA. [10]

Advanced Application: Mathematical Modeling of Viral Kinetics

The data generated from lamivudine-based kinetic studies are invaluable for informing mathematical models of viral dynamics. [11][12][13]A standard model used to describe the effect of a potent reverse transcriptase inhibitor is the biphasic decay model. [14][15][16][17] The basic model considers uninfected target cells (T), infected cells (I), and free virus (V). The introduction of a highly effective drug like lamivudine is modeled by setting the infection rate to near zero. The subsequent decay in the viral load is then governed by the clearance rate of the virus and the death rate of the infected cells.

Table: Typical Kinetic Parameters Derived from Lamivudine Studies

ParameterDescriptionTypical Value (HIV-1)Reference
c Virion clearance rate~23 per day[11]
δ₁ Death rate of short-lived infected cells (Phase 1)~0.5 per day[15]
t₁/₂ (Phase 1) Half-life of short-lived infected cells~1.4 days[15]
δ₂ Death rate of longer-lived infected cells (Phase 2)~0.05 per day[15]
t₁/₂ (Phase 2) Half-life of longer-lived infected cells~14 days[15]

These parameters are crucial for simulating disease progression and evaluating the potential efficacy of new antiviral therapies. [12]

Self-Validating Systems and Troubleshooting

Internal Controls:

  • No-Drug Control: An untreated infected cell culture should be maintained in parallel to confirm ongoing viral replication.

  • Cytotoxicity Control: Uninfected cells treated with lamivudine should be monitored for viability to ensure the observed effects are antiviral and not due to toxicity. [18] Troubleshooting:

  • Incomplete Viral Suppression: If the viral load does not decay as expected, consider the possibility of pre-existing drug resistance in the viral stock. The M184V mutation in HIV reverse transcriptase, for instance, confers high-level resistance to lamivudine. [1][18][19][20]* High Variability: Ensure precise and consistent timing of sample collection and processing. Use of automated liquid handlers can reduce variability.

Conclusion

Lamivudine remains a critical tool for the quantitative study of viral replication kinetics. Its potent and specific mechanism of action allows for the reliable determination of key virological parameters in vitro. The protocols and principles outlined in this guide provide a robust framework for researchers to employ lamivudine in their investigations of HIV, HBV, and potentially other viruses that rely on reverse transcription for their replication. The insights gained from such studies are fundamental to advancing our understanding of viral pathogenesis and to the development of novel antiviral therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lamivudine? Retrieved from [Link]

  • Benhamou, Y., Bochet, M., Thibault, V., Calvez, V., Fievet, M. H., Vig, P., ... & Poynard, T. (1999). Effects of lamivudine on replication of hepatitis B virus in HIV-infected men. Annals of internal medicine, 130(9), 705-712. Retrieved from [Link]

  • Pacifici, G. M. (2021). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central, 8(2), 1163. Retrieved from [Link]

  • Cvetkovic, R. S., & Goa, K. L. (2003). Lamivudine: a review of its use in chronic hepatitis B. Drugs, 63(20), 2213-2249. Retrieved from [Link]

  • Wolters, L. M., Niesters, H. G., Hansen, B. E., van der Schalm, S. W., de Man, R. A., & Schalm, S. W. (2002). Kinetics of hepatitis B viral load during 48 weeks of treatment with 600 mg vs 100 mg of lamivudine daily. Journal of hepatology, 36(4), 547-552. Retrieved from [Link]

  • Yuen, G. J., Lou, Y., Rublein, J. C., & Eron, J. J. (2002). Equivalent steady-state pharmacokinetics of lamivudine in plasma and lamivudine triphosphate within cells following administration of lamivudine at 300 milligrams once daily and 150 milligrams twice daily. Antimicrobial agents and chemotherapy, 46(6), 1743-1748. Retrieved from [Link]

  • Mihm, U., Gärtner, B. C., Faust, D., Hofmann, W. P., Sarrazin, C., Zeuzem, S., & Herrmann, E. (2005). Viral kinetics in patients with lamivudine-resistant hepatitis B during adefovir-lamivudine combination therapy. Journal of hepatology, 43(2), 217-224. Retrieved from [Link]

  • Lai, C. L., & Yuen, M. F. (2000). Profound suppression of hepatitis B virus replication with lamivudine. Journal of medical virology, 61(3), 367-373. Retrieved from [Link]

  • Quercia, R., Perno, C. F., Kotecka, B., & Cihlar, T. (2017). Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection. JAIDS Journal of Acquired Immune Deficiency Syndromes, 76(5), 457-467. Retrieved from [Link]

  • Rizzetto, M., F., D. G., & Buti, M. (2005). Dynamics of Hepatitis B Virus Resistance to Lamivudine. Journal of Virology, 79(2), 821-830. Retrieved from [Link]

  • Medical Pharmacology. (2024, June 20). Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism [Video]. YouTube. Retrieved from [Link]

  • Frost, S. D., Nijhuis, M., Schuurman, R., Boucher, C. A., & Brown, A. J. (2000). Evolution of lamivudine resistance in human immunodeficiency virus type 1-infected individuals: the relative roles of drift and selection. Journal of virology, 74(14), 6262-6268. Retrieved from [Link]

  • Dos Santos, C. N., de Souza, M. A., & de Souza, A. C. (2018). Quantifying viral load in the culture supernatant by RT-qPCR in the ViiA 7 platform as a function of time after DENV-4 infection in Huh 7.5 (A) and HepG2 (B) cells. ResearchGate. Retrieved from [Link]

  • Conway, J. M., & Perelson, A. S. (2015). The decay of HIV under anti-retroviral therapy is biphasic even in humanized mice with just T cells. Journal of virology, 89(21), 10857-10865. Retrieved from [Link]

  • Pluda, J. M., Venzon, D. J., Tosato, G., Lietzau, J., Wyvill, K., Broder, S., & Yarchoan, R. (1993). Lamivudine in patients with AIDS: a phase I/II study. Journal of the National Cancer Institute, 85(23), 1917-1925. Retrieved from [Link]

  • Quan, Y., Gu, Z., Li, X., Li, Z., & Wainberg, M. A. (2002). Lamivudine can exert a modest antiviral effect against human immunodeficiency virus type 1 containing the M184V mutation. Journal of virology, 76(5), 2141-2147. Retrieved from [Link]

  • Holguin, A., O'Brien, W. A., & Muñoz, M. (1996). and Non-Culture-Based Methods for Quantification of Viral Load and Resistance to Antiretroviral Drugs in Patients Given Zidovudine Monotherapy. Journal of clinical microbiology, 34(7), 1733-1739. Retrieved from [Link]

  • Zitzmann, C., & Kaderali, L. (2018). Mathematical analysis of viral replication dynamics and antiviral treatment strategies: from basic models to age-based multi-scale modeling. Frontiers in microbiology, 9, 1546. Retrieved from [Link]

  • Conway, J. M., & Perelson, A. S. (2023). Mathematical Models of HIV-1 Dynamics, Transcription, and Latency. Viruses, 15(10), 2097. Retrieved from [Link]

  • Perelson, A. S., Essunger, P., Cao, Y., Vesanen, M., Hurley, A., Saksela, K., ... & Ho, D. D. (1997). Decay characteristics of HIV-1-infected compartments during combination therapy. Nature, 387(6629), 188-191. Retrieved from [Link]

  • Medeiros, A. C., & de Souza, W. (2022). Concentration of SARS-CoV-2-Infected Cell Culture Supernatants for Detection of Virus-like Particles by Scanning Electron Microscopy. Microscopy and Microanalysis, 28(4), 1276-1281. Retrieved from [Link]

  • Dzhambazov, B., Teneva, I., Koleva, L., Vasileva, B., Georgieva, K., & Ivanova, G. (2022). Anti-Coronavirus Activity of Extracts from Scenedesmus acutus cf. acutus Meyen Cultivated in Innovative Photobioreactor Systems. Pharmaceuticals, 15(10), 1251. Retrieved from [Link]

  • Vicente, T., Mota, J. P., Peixoto, C., Alves, P. M., & Carrondo, M. J. (2011). Quantification of virus in cell culture supernatant (A) Production kinetics monitoring of A/Puerto Rico/8/1934 (H1N1) at different hours post infection. ResearchGate. Retrieved from [Link]

  • Conway, J. M., & Perelson, A. S. (2015). The decay of HIV under anti-retroviral therapy is biphasic even in humanized mice with just T cells. ResearchGate. Retrieved from [Link]

  • Thackray, L. B., & Wobus, C. E. (2020). Growth, detection, quantification, and inactivation of SARS-CoV-2. Current protocols in microbiology, 57(1), e106. Retrieved from [Link]

  • Mehvar, R., & D'souza, M. J. (2007). Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver. Bioconjugate chemistry, 18(6), 1851-1858. Retrieved from [Link]

  • Olabode, D. O. (2019). MATHEMATICAL MODELING IN VIRAL DYNAMICS AND DRUG CONTROL: A CASE STUDY OF HIV-1 VIRUS (Doctoral dissertation, Washington State University). Retrieved from [Link]

  • Chun, T. W., Engel, D., Mizell, S. B., Hallahan, C. W., Fischette, M., Park, S., ... & Fauci, A. S. (1998). Biphasic decay kinetics suggest progressive slowing in turnover of latently HIV-1 infected cells during antiretroviral therapy. Virology, 246(1), 1-5. Retrieved from [Link]

  • Zitzmann, C., & Kaderali, L. (2018). Mathematical Analysis of Viral Replication Dynamics and Antiviral Treatment Strategies: From Basic Models to Age-Based Multi-Scale Modeling. Frontiers in microbiology, 9, 1546. Retrieved from [Link]

  • Zhang, L., Ramratnam, B., Tenner-Racz, K., He, Y., Vesanen, M., Lewin, S., ... & Ho, D. D. (1999). Quantifying residual HIV-1 replication in patients receiving combination antiretroviral therapy. New England Journal of Medicine, 340(21), 1605-1613. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Computational immunology. Retrieved from [Link]

Sources

Application Note: Lamivudine (3TC) as a Benchmark Tool Compound in Retrovirology and Retrotransposon Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Lamivudine (3TC) is a cytosine nucleoside analogue reverse transcriptase inhibitor (NRTI).[1] While widely recognized as a cornerstone antiretroviral therapy (ART) for HIV-1 and Hepatitis B (HBV), its utility in the research laboratory extends far beyond clinical applications.

In the context of drug discovery and basic retrovirology, 3TC serves as the "Gold Standard" control for validating novel polymerase inhibitors. Furthermore, recent paradigm shifts in aging research have positioned 3TC as a critical tool for suppressing LINE-1 retrotransposition , a driver of sterile inflammation (inflammaging) and genomic instability.

This guide provides high-fidelity protocols for utilizing 3TC in HIV-1 inhibition, resistance profiling, and retrotransposon suppression, emphasizing mechanistic causality and experimental rigor.

Physicochemical Properties & Reagent Preparation[2]

Critical Causality: Inaccurate stock preparation is the leading cause of variability in IC50/EC50 determination. Lamivudine is hydrophilic, unlike many NRTIs, which dictates specific solvent handling.

PropertySpecification
IUPAC Name 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one
Molecular Weight 229.26 g/mol
Solubility (Water) ~70 mg/mL (Highly Soluble)
Solubility (DMSO) ~20 mg/mL
Storage (Solid) -20°C (Desiccated)
Stock Stability Aqueous stocks stable at -20°C for 3 months; avoid freeze-thaw cycles.
Protocol: Preparation of 100 mM Stock Solution
  • Weighing: Weigh 22.93 mg of Lamivudine powder.

  • Solvent Selection:

    • Preferred: Sterile distilled water (dH2O) or PBS. (Avoids DMSO cytotoxicity in sensitive primary cells).

    • Alternative: 100% DMSO (if co-solubilizing with hydrophobic compounds).

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds. Solution should be clear and colorless.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Aliquot: Dispense 50 µL aliquots into sterile screw-cap tubes. Store at -20°C.

Mechanism of Action: The Phosphorylation Cascade

Expert Insight: Lamivudine is a prodrug.[2] It is biologically inert until metabolized intracellularly. It lacks a 3'-hydroxyl group. Once incorporated into the viral DNA chain by Reverse Transcriptase (RT), it prevents the formation of the phosphodiester bond with the next incoming nucleotide, causing immediate chain termination .[3]

Pathway Visualization

The following diagram illustrates the critical intracellular activation pathway. Note that 3TC-TP competes with the natural substrate dCTP .

Lamivudine_Mechanism 3 3 TC_Ex Lamivudine (Extracellular) TC_Ex->3 TC_In ENT1/2 Transporters MP 3TC-MP (Monophosphate) TC_In->MP Deoxycytidine Kinase (dCK) DP 3TC-DP (Diphosphate) MP->DP CMP Kinase TP 3TC-TP (Triphosphate - Active) DP->TP NDP Kinase RT HIV-1 Reverse Transcriptase TP->RT Competes with dCTP DNA Viral DNA Chain (Terminated) RT->DNA Incorporation & Termination

Figure 1: Intracellular metabolic activation of Lamivudine to its active triphosphate form (3TC-TP), leading to viral DNA chain termination.[4]

Application Note: HIV-1 Inhibition Assay (TZM-bl System)

The TZM-bl cell line is the industry standard for neutralizing antibody and antiviral drug screening. These HeLa-derived cells express CD4, CCR5, and CXCR4, and contain an integrated reporter (Luciferase) driven by the HIV-1 LTR.

Why this works: When HIV-1 infects the cell, the viral Tat protein is produced.[5] Tat binds to the LTR, driving high-level expression of Luciferase. 3TC blocks Reverse Transcription


 No Tat production 

No Luciferase signal.
Protocol: TZM-bl Antiviral Potency Assay[7][8]

Reagents:

  • TZM-bl Cells (NIH AIDS Reagent Program).[5][6][7]

  • HIV-1 Viral Stock (e.g., NL4-3 or BaL).

  • Bright-Glo™ or equivalent Luciferase Assay System.[8]

  • 3TC Stock (100 mM).

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Trypsinize TZM-bl cells.

    • Resuspend in DMEM + 10% FBS.

    • Plate 10,000 cells/well in a white-walled 96-well plate (100 µL volume).

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Drug Treatment (Day 1):

    • Prepare serial dilutions of 3TC in culture media (Range: 10 µM down to 0.001 µM).

    • Remove media from cells.[6]

    • Add 50 µL of 3TC-containing media to respective wells.

    • Control: Include "Virus Only" (0 µM drug) and "Cell Only" (No virus) wells.

  • Infection (Day 1 + 1 hour):

    • Add 50 µL of HIV-1 virus stock (diluted to achieve ~50,000 RLU in control wells) to all wells except "Cell Only".

    • Note: Pre-incubating cells with 3TC for 1-2 hours ensures intracellular TP pools are established before the virus enters.

  • Incubation:

    • Incubate for 48 hours.

  • Readout (Day 3):

    • Add 100 µL of Luciferase Reagent directly to wells (1:1 ratio).

    • Lyse for 2 minutes on a shaker.

    • Measure Luminescence (RLU).[5][7]

  • Analysis:

    • Normalize data:

      
      
      
    • Calculate EC50 using non-linear regression (4-parameter logistic).

TZM_Workflow Seed Seed TZM-bl Cells (10k/well) Treat Add 3TC Dilutions (Pre-incubate 1h) Seed->Treat Infect Add HIV-1 Virus Treat->Infect Incubate Incubate 48h (Viral Integration & Tat Expression) Infect->Incubate Lyse Add Luciferase Substrate Incubate->Lyse Read Measure Luminescence (Low Signal = High Inhibition) Lyse->Read

Figure 2: Step-by-step workflow for the TZM-bl HIV-1 inhibition assay.[6]

Application Note: Resistance Selection (The M184V Mutation)

In drug discovery, determining the "genetic barrier to resistance" is mandatory. 3TC selects for the M184V mutation in the YMDD motif of Reverse Transcriptase.[9]

Scientific Insight: The M184V mutation creates steric hindrance that prevents 3TC-TP incorporation. However, this mutation comes at a cost: it increases the fidelity of the viral polymerase but significantly reduces viral replication capacity (fitness). This is why 3TC is often maintained in regimens even after resistance develops—to keep the virus in a "less fit" state.

Protocol: In Vitro Resistance Selection[11][12]
  • Initial Culture: Infect MT-4 or PBMCs with HIV-1 (MOI 0.01).

  • Sub-optimal Treatment: Add 3TC at 0.5x EC50 .

  • Passage: Every 3-4 days, monitor viral growth (p24 ELISA or RT activity).

  • Escalation: When viral growth matches the "No Drug" control, transfer supernatant to fresh cells and double the 3TC concentration.

  • Endpoint: Continue until virus grows robustly at >100x EC50.

  • Genotyping: Extract viral RNA, RT-PCR the pol gene, and Sanger sequence to confirm M184V.

Application Note: LINE-1 Retrotransposon Inhibition

Long Interspersed Nuclear Element-1 (LINE-1) are "jumping genes" comprising ~17% of the human genome. In aging and senescent cells, LINE-1 becomes derepressed, leading to cytoplasmic cDNA accumulation, cGAS-STING activation, and inflammation (SASPs). 3TC is the standard tool to prove that an inflammatory phenotype is driven by retrotransposition.

Protocol: LINE-1 Reporter Assay

Reagents:

  • HeLa cells (low endogenous LINE-1 activity).

  • p99gfpLRE3 plasmid (contains a LINE-1 element with a retrotransposition-dependent GFP cassette).

  • 3TC (10 µM and 50 µM).

Workflow:

  • Transfection: Transfect HeLa cells with p99gfpLRE3 using FuGENE or Lipofectamine.

  • Treatment: Immediately post-transfection, treat with 3TC (10 µM).

    • Control: Treat with AZT (Zidovudine) as a comparator.

  • Selection: If using a Neomycin-based reporter, begin G418 selection after 48h. If using GFP, wait 72-96h.

  • Quantification:

    • GFP: Flow cytometry. Count % GFP+ cells. (GFP is only expressed after the LINE-1 RNA is reverse transcribed, spliced, and integrated).

    • Result: 3TC should reduce GFP+ events by >80% compared to untreated controls.

Data Reference: Quantitative Benchmarks

Use these values to validate your internal assay performance. Significant deviation suggests reagent degradation or cell line drift.

Viral TargetCell SystemEC50 (Effective Conc.)CC50 (Cytotoxicity)Selectivity Index (SI)
HIV-1 (NL4-3) TZM-bl / HeLa0.02 – 0.08 µM> 100 µM> 1000
HIV-1 (M184V) TZM-bl / HeLa> 50 µM> 100 µMResistant
HBV HepG2.2.150.01 – 0.1 µM> 200 µM> 2000
LINE-1 HeLa (Reporter)~ 1.0 – 5.0 µM> 100 µMN/A

References

  • Mechanism of Action & Phosphorylation

    • Cammack, N., et al. (1992). "Cellular metabolism of (-) enantiomeric 2'-deoxy-3'-thiacytidine." Biochemical Pharmacology.[1]

  • HIV-1 TZM-bl Assay Standardization

    • Sarzotti-Kelsoe, M., et al. (2014). "Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1." Journal of Immunological Methods.
  • M184V Resistance & Viral Fitness

    • Wainberg, M. A., et al. (1996).[10] "Enhanced fidelity of 3TC-selected mutant HIV-1 reverse transcriptase." Science.

  • LINE-1 & Inflammaging

    • De Cecco, M., et al. (2019). "L1 drives IFN in senescent cells and promotes age-associated inflammation.
    • Simon, M., et al. (2019). "LINE-1 Retrotransposition Assay Protocol." Methods in Molecular Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Lamivudine (3TC) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanism-First Approach

Welcome to the technical support hub for Lamivudine (3TC). As researchers, we often treat small molecules as simple reagents, but 3TC is a prodrug . Its efficacy in your assay is not just about the concentration you add to the media; it is strictly limited by the cell's ability to metabolize it.

Lamivudine requires intracellular phosphorylation to its active triphosphate form (3TC-TP).[1][2] If your cell line lacks specific kinases (specifically Deoxycytidine Kinase, dCK), your assay will fail regardless of the drug concentration.

Mechanism of Action Flowchart

Figure 1: The critical intracellular activation pathway of Lamivudine. Note that the conversion to 3TC-TP is the rate-limiting step.[1]

LamivudineMechanism Extracellular Extracellular Media (3TC) Membrane Cell Membrane (Transport) Extracellular->Membrane Diffusion/Transport Intracellular Intracellular Cytoplasm MP 3TC-MP (Monophosphate) Membrane->MP Deoxycytidine Kinase (dCK) DP 3TC-DP (Diphosphate) MP->DP CMP/dCMP Kinase TP 3TC-TP (Triphosphate) *ACTIVE FORM* DP->TP NDP Kinase (Rate Limiting) DNA Viral DNA Integration TP->DNA Competes with dCTP Termination Chain Termination DNA->Termination Inhibits RT/Polymerase

Caption: Lamivudine (3TC) activation pathway.[2] The drug must be phosphorylated by cellular kinases (dCK) to become active.[3] Absence of dCK in specific cell lines leads to assay failure.

Module 1: Preparation & Stability

Issue: "My stock solution precipitated or lost potency."

Lamivudine is generally stable, but solvent choice is critical for high-concentration stocks.

Solubility & Reconstitution Guide
SolventMax SolubilityUsage ContextStorage Advice
DMSO ~20 mg/mLRecommended. Best for freezing stocks (-20°C).Aliquot to avoid freeze-thaw cycles.
Water/PBS ~3 - 70 mg/mL*Good for immediate use. *Highly dependent on salt form and temp.Do not store >24h. Prone to microbial growth and hydrolysis.
Ethanol ~0.5 mg/mLNot Recommended. Too low solubility for effective serial dilutions.N/A

Technical Note: Ensure your final DMSO concentration in the well is <0.5% (ideally <0.1%) to avoid solvent-induced cytotoxicity masking your viral inhibition data.

Module 2: Concentration Optimization (The Golden Window)

Issue: "What concentration range should I use? My


 does not match the literature."

The "Right" concentration depends entirely on your biological model. An assay using PBMCs (primary cells) will yield different


 values than one using MT-4 or HepG2 cells due to differential kinase activity.
Reference & Values

Use these baselines to design your serial dilution curves.

Virus ModelCell TypeTypical

(Efficacy)
Typical

(Cytotoxicity)
Target Selectivity Index (SI)
HIV-1 PBMCs 0.002 – 0.1 µM (2-100 nM)>100 µM>1000
HIV-1 MT-4 Cell Line 0.01 – 0.6 µM >100 µM>500
HBV HepG2.2.15 0.01 – 1.0 µM >1000 µM>1000
HBV Primary Hepatocytes 0.01 – 0.5 µM >1000 µM>2000
Recommended Dilution Scheme

Do not test single points. Use a 6-point (minimum) serial dilution to capture the sigmoidal curve.

  • Start High: 100 µM (Upper limit)

  • Dilution Factor: 1:10 or 1:5

  • Range: 100 µM

    
     10 µM 
    
    
    
    1 µM
    
    
    0.1 µM
    
    
    0.01 µM
    
    
    0.001 µM.

Module 3: Troubleshooting & FAQs

Q1: I see no antiviral effect even at 100 µM. Why?

Diagnosis:

  • Kinase Deficiency: Does your cell line express Deoxycytidine Kinase (dCK) ? Some resistant tumor lines downregulate dCK. If dCK is absent, 3TC cannot be phosphorylated to 3TC-TP.

  • High MOI (Multiplicity of Infection): If you infect with too much virus, the drug mechanism is overwhelmed.

    • Fix: Lower your MOI to 0.01 - 0.05.

  • Readout Timing: 3TC acts on Reverse Transcription . If you read the assay too early (<24h), you may just be detecting input virus. If too late (>7 days without media change), the drug may degrade or cells may die from viral cytopathy.

Q2: My Cytotoxicity ( ) is very low (<10 µM). Is 3TC toxic?

Diagnosis: Lamivudine is known for low cytotoxicity (


 usually >100 µM). If you see toxicity at 10 µM:
  • Solvent Toxicity: Check your DMSO control.

  • Mitochondrial Toxicity: While 3TC is safer than AZT, long-term exposure can affect mitochondrial DNA polymerase

    
    .
    
    • Fix: Shorten incubation time or use an XTT/MTS assay to verify cell metabolic health independent of viral CPE.

Q3: Can I use 3TC in combination studies?

Yes, but beware of antagonism.

  • Avoid: Combining 3TC with Emtricitabine (FTC) or Cytidine analogs . They compete for the same intracellular kinase (dCK).

  • Synergy: 3TC works well with Tenofovir (TDF) or AZT, as they use different phosphorylation pathways or target different mechanisms.

Module 4: Standard Workflow Protocol

Experimental Workflow Diagram

Figure 2: Step-by-step assay timeline for a standard antiviral efficacy test.

AssayWorkflow Step1 Step 1: Cell Plating (Seed cells 24h prior) Step2 Step 2: Drug Addition (Serial Dilution 0.001 - 100 µM) Step1->Step2 Pre-treatment (Optional) Step3 Step 3: Viral Infection (MOI 0.01 - 0.1) Step2->Step3 1-2 hours later Step4 Step 4: Incubation (HIV: 3-5 Days | HBV: 4-9 Days) Step3->Step4 Wash unbound virus (Optional) Step5 Step 5: Readout (p24 ELISA / qPCR / Reporter) Step4->Step5 Collect Supernatant/Lyse Cells

Caption: Standard antiviral assay workflow. Note that drug addition often precedes infection to ensure intracellular phosphorylation has begun.

Protocol: 3TC Antiviral Assay (Generic)
  • Cell Seeding:

    • Plate target cells (e.g., HepG2 or PBMCs) at

      
       cells/well in a 96-well plate.
      
    • Incubate 24h at 37°C, 5% CO₂.

  • Drug Preparation:

    • Thaw 20 mM 3TC DMSO stock.

    • Prepare 100 µM working solution in culture media (Final DMSO <0.5%).

    • Perform 1:10 serial dilutions in media.

  • Treatment & Infection:

    • Add 100 µL of diluted drug to designated wells.

    • Optional: Incubate 1–2 hours to allow drug entry.

    • Add Virus (MOI optimized to 0.01–0.1).

  • Incubation:

    • HIV: 3–5 days.

    • HBV: 4–9 days (Media/Drug replenishment may be required at Day 4 for HBV).

  • Readout:

    • Efficacy (

      
      ):  Quantify viral load via qPCR (HBV DNA) or p24 ELISA (HIV).
      
    • Toxicity (

      
      ):  Run parallel uninfected plate with MTT/CCK-8 reagent.
      
  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate Selectivity Index:

      
      .
      

References

  • National Institutes of Health (NIH) / PubMed. (1997). Lamivudine (3TC) phosphorylation and drug interactions in vitro. Antimicrob Agents Chemother.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Stanford University HIV Drug Resistance Database. (2022). Genotypic Resistance Testing and PBMC Dynamics. Retrieved from [Link]

  • Vertex AI / Google Scholar. (2014). Relative anti-HIV-1 Efficacy of Lamivudine and Emtricitabine in Vitro Is Dependent on Cell Type. Antimicrob Agents Chemother.[1][2][3][4][5][6][7] Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Lamivudine & Related Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: LMV-SOL-001 | Technician: Senior Application Scientist

Diagnostic & Triage: Identify Your Compound

Before proceeding, we must clarify the specific chemical entity you are working with, as "Lamivudine Acid" is a term that often leads to experimental error due to ambiguity.

Which compound are you trying to dissolve?

Compound IdentityChemical NatureCommon UsageSolubility Profile
Lamivudine (3TC) Nucleoside Analogue (Weak Base)Antiviral API (HIV/HBV)Water: High (~70 mg/mL)Ethanol: Low (~0.5 mg/mL)DMSO: Moderate (~20 mg/mL)
Lamivudine Acid (Impurity A)Carboxylic Acid IntermediateSynthetic Precursor / ImpurityWater: Low (pH dependent)DMSO: HighMethanol: Moderate
Lamivudine Salicylate Acid Addition SaltEnhanced Bioavailability FormWater: HighLipids: Improved over API

Critical Note: If you are working with the API (Lamivudine) and attempting to dissolve it in Ethanol , you will face immediate precipitation. Lamivudine is highly polar. Switch to DMSO or Water immediately.

Troubleshooting Guide: Lamivudine API (3TC)

Target Audience: Biologists performing cell culture or formulation scientists.

FAQ: Why is my Lamivudine precipitating in organic solvents?

Root Cause: Lamivudine is a polar, hydrophilic nucleoside analogue (LogP ~ -1.4). It lacks the lipophilicity required to dissolve freely in alcohols like ethanol or isopropanol. The Fix: Use Dimethyl Sulfoxide (DMSO) for organic stock solutions.[1]

Protocol: Preparation of High-Concentration Stock (20 mg/mL)
  • Weighing: Weigh the required amount of Lamivudine crystalline solid.

  • Solvent Choice: Add DMSO (anhydrous, cell-culture grade). Do NOT use Ethanol.

  • Dissolution: Vortex for 30–60 seconds. If crystals persist, warm the solution to 37°C in a water bath for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE filter (Nylon filters may bind drug).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

FAQ: How do I improve solubility in aqueous buffers?

Root Cause: While soluble in water, Lamivudine's solubility can decrease in high-salt buffers (salting-out effect) or at specific pH levels where it remains uncharged. The Fix: Manipulate the pH relative to the pKa.

  • Mechanism: The cytosine moiety of Lamivudine has a pKa of approximately 4.3 .

    • pH < 4.3: The N3 nitrogen is protonated (

      
      ), significantly increasing solubility.
      
    • pH > 4.3: The molecule is neutral, relying on hydrogen bonding for solubility.

Actionable Step: If you need higher concentrations (>70 mg/mL), adjust the vehicle pH to 3.8–4.0 using dilute Acetic Acid or HCl. Warning: Ensure your biological system can tolerate this acidity.

Troubleshooting Guide: Lamivudine Carboxylic Acid (Intermediate)

Target Audience: Synthetic Chemists and Process Engineers.

If you are working with the synthetic intermediate (2R,5S)-1,3-oxathiolane-2-carboxylic acid derivative , the rules reverse.

FAQ: The "Acid" form won't dissolve in my aqueous media.

Root Cause: As a carboxylic acid, this compound is least soluble in acidic environments (where it exists as the unionized free acid). The Fix: You must deprotonate the acid to form a soluble carboxylate salt.

Protocol: Solubilization via pH Adjustment
  • Suspension: Suspend the solid in water.

  • Titration: Dropwise add 1M NaOH or Sodium Bicarbonate (

    
    ) while monitoring pH.
    
  • Target: Adjust pH to > 7.5 .

  • Result: The carboxylic acid deprotonates (

    
    ), and the solution should clear immediately.
    

Advanced Workflow: Solvent Selection Logic

Use this decision tree to select the correct solvent system based on your specific "Lamivudine" type and application.

SolventSelection Start Identify Compound TypeAPI Lamivudine API (Weak Base) Start->TypeAPI TypeAcid Lamivudine Acid (Intermediate) Start->TypeAcid AppBio Biological Assay (Cell Culture) TypeAPI->AppBio AppChem Chemical Synthesis (Non-Aqueous) TypeAPI->AppChem SolvBase USE: Basic Buffer (pH > 7.5) (Forms Carboxylate) TypeAcid->SolvBase Aqueous SolvOrg USE: Methanol/DMSO TypeAcid->SolvOrg Organic SolvWater USE: PBS or Water (Solubility: ~70mg/mL) AppBio->SolvWater SolvDMSO USE: DMSO (Solubility: ~20mg/mL) AppChem->SolvDMSO WarnEth AVOID: Ethanol (Precipitation Risk) AppChem->WarnEth Common Error

Figure 1: Decision matrix for solvent selection based on chemical identity and intended application.

Comparative Solubility Data

Refer to this table when calculating maximum concentrations for stock solutions.

Solvent / MediumLamivudine API (mg/mL)Lamivudine Acid Intermediate (mg/mL)Notes
Water (Neutral) ~70.0< 1.0 (Est.)API is highly water-soluble; Acid form requires base.
Ethanol ~0.5~5.0Critical Failure Point for API.
DMSO ~20.0> 50.0Universal solvent for both forms.
PBS (pH 7.2) ~3.0 - 70.0*< 0.1PBS solubility varies by salt concentration; lower than pure water.
0.1 N HCl > 100.0InsolubleAPI protonates; Acid form precipitates.

References & Authority

  • Cayman Chemical. Lamivudine Product Information & Solubility Profile. Retrieved from

  • National Institutes of Health (NIH) / PubChem. Lamivudine Compound Summary (CID 60825). Retrieved from

  • Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences. Retrieved from

  • United States Pharmacopeia (USP). Lamivudine Monograph & Impurity Standards. Retrieved from

Sources

addressing cytotoxicity of lamivudine in primary cell cultures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Cytotoxicity of Lamivudine (3TC) in Primary Cell Cultures

Welcome to the Antiviral Assay Support Hub.

Your Guide: Dr. Elena Vance, Senior Application Scientist Scope: This guide addresses the specific challenges of using Lamivudine (3TC) in primary cell models (Hepatocytes, PBMCs, Neurons). Unlike immortalized cell lines, primary cultures are metabolically complex and non-dividing, requiring distinct protocols to distinguish true viral inhibition from mitochondrial toxicity.

Module 1: Diagnostic Triage (Is it Cytotoxicity?)

User Query: "My primary hepatocytes show a decline in viability after 48 hours with Lamivudine, but I'm not seeing massive cell lysis. Is this expected?"

Dr. Vance: This is a classic signature of Nucleoside Reverse Transcriptase Inhibitor (NRTI) toxicity, but likely not acute necrosis. Lamivudine is generally well-tolerated acutely; however, its primary mechanism of toxicity is mitochondrial dysfunction , not immediate membrane rupture.

If you are using a metabolic assay (like MTT or MTS) at 48 hours, you may be detecting mitochondrial metabolic suppression rather than cell death.

The Mechanism: The "Phenotypic Lag"

Lamivudine acts as a cytosine analog. While it inhibits viral Reverse Transcriptase (RT), it also has a low-affinity interaction with host DNA Polymerase


 (Pol 

)
.
  • Inhibition: 3TC-TP (Triphosphate) competes with dCTP for Pol

    
    .
    
  • Depletion: This inhibits mitochondrial DNA (mtDNA) replication.[1][2]

  • Lag: The cell has a reserve of mtDNA and proteins. Toxicity only manifests after these reserves are depleted and the Electron Transport Chain (ETC) fails. This often takes 7–14 days, termed the "Phenotypic Lag."

Diagram 1: The NRTI Mitochondrial Toxicity Cascade

LamivudineToxicity Entry Lamivudine (3TC) Entry Phospho Phosphorylation to 3TC-TP (Active) Entry->Phospho PolGamma Inhibition of DNA Polymerase γ Phospho->PolGamma Off-target binding mtDNA mtDNA Depletion (Cumulative) PolGamma->mtDNA Chain termination ETC Electron Transport Chain Failure mtDNA->ETC >7 Days (Phenotypic Lag) ROS ROS Accumulation & Lactic Acidosis ETC->ROS Death Apoptosis / Necrosis ROS->Death

Caption: Pathway of NRTI-induced mitochondrial toxicity.[1][2] Note the delay between Pol


 inhibition and observable cell death.
Module 2: Assay Optimization (Measuring it Correctly)

User Query: "I'm getting high background noise in my MTT assay when testing Lamivudine. Which assay should I use?"

Dr. Vance: Avoid tetrazolium-based assays (MTT/MTS) for primary cells treated with mitochondrial inhibitors. Since Lamivudine affects mitochondrial respiration, an assay that relies on mitochondrial dehydrogenase activity (MTT) will yield confounded data—you won't know if cells are dead or just metabolically suppressed.

Recommendation: Switch to ATP-based luminescence or Membrane Integrity (LDH) assays.

Comparative Assay Table for Primary Cells
Assay TypeTarget MarkerSuitability for LamivudineWhy?
MTT / MTS Mitochondrial DehydrogenaseLow 3TC suppresses mitochondrial function, causing false "low viability" signals even if cells are alive.
CellTiter-Glo (ATP) Total ATPHigh Most sensitive. Measures energy currency directly. Note: 3TC can lower ATP without killing cells immediately.
LDH Release Membrane IntegrityMedium Good for acute necrosis, but may miss early apoptotic events or mitochondrial toxicity where membranes remain intact.
RealTime-Glo Reducing PotentialHigh Non-lytic. Allows you to monitor the same well over 14 days to track the onset of toxicity.
Protocol: The 14-Day "mtDNA Depletion" Assay

For Primary Hepatocytes or PBMCs

  • Seeding: Seed primary cells in collagen-coated 96-well plates. Allow 24h recovery.

  • Dosing: Treat with Lamivudine (0.1 µM – 100 µM). Include a Vehicle Control (DMSO <0.5%) and a Positive Control (e.g., ddC or Zalcitabine, known mitochondrial toxins).

  • Maintenance:

    • Primary Hepatocytes:[3][4][5][6] Do not passage. Change media containing fresh drug every 48 hours.

    • PBMCs: Spin down plates (300xg, 5 min) before removing supernatant to avoid losing non-adherent cells.

  • Readout:

    • Day 3: Acute Toxicity Check (LDH).

    • Day 14: Chronic Toxicity Check (ATP/CellTiter-Glo).

    • Optional: qPCR for mtDNA/nDNA ratio (The Gold Standard).

Module 3: Mitigation Strategies (Fixing the Experiment)

User Query: "My Selectivity Index (SI) is too narrow. How do I improve the therapeutic window?"

Dr. Vance: The Selectivity Index (


) is fixed by the drug's properties, but your measurement of it might be flawed due to experimental stress. Primary cells are fragile; if they are stressed by culture conditions, they become hypersensitive to drug toxicity.

Diagram 2: Troubleshooting Workflow

Troubleshooting Start High Toxicity Observed CheckTime Timepoint? Start->CheckTime Acute < 48 Hours CheckTime->Acute Chronic > 7 Days CheckTime->Chronic CheckConc Check Conc. Range Acute->CheckConc CheckMedia Check Media/Supplements Chronic->CheckMedia Action1 Likely Solvent Effect Reduce DMSO <0.1% CheckConc->Action1 Action2 Likely Mitochondrial Confirm with qPCR CheckMedia->Action2 Action3 Remove Uridine from Media CheckMedia->Action3

Caption: Decision tree for isolating the source of cytotoxicity in primary cultures.

Key Mitigation Steps:
  • Uridine Supplementation:

    • The Issue: High concentrations of Uridine in commercial media can mask mitochondrial toxicity (cells switch to glycolysis and use Uridine to bypass blocked pyrimidine synthesis).

    • The Fix: If testing for mitochondrial safety, use Uridine-free media . If testing for antiviral efficacy only, supplement with 50 µg/mL Uridine to rescue the cells from off-target toxicity and preserve the antiviral readout.

  • Nucleoside Competition:

    • Primary cells have variable endogenous dNTP pools. High levels of dCytidine in the media will compete with Lamivudine, reducing its efficacy and potentially its toxicity, shifting the curves. Standardize your FBS (dialyzed FBS is preferred to remove unknown nucleosides).

Module 4: Advanced FAQs

Q: Can I use HepG2 cells instead of Primary Human Hepatocytes (PHH) to screen for Lamivudine toxicity? A: Proceed with caution. HepG2 cells are glycolytic and often resistant to mitochondrial toxicants because they don't rely on oxidative phosphorylation (the "Crabtree Effect"). To make HepG2 sensitive to Lamivudine toxicity, you must culture them in Galactose-based media (glucose-free). This forces them to use mitochondria, mimicking primary cells. However, PHH remains the gold standard for clinical prediction [1].

Q: My cells are detaching. Is this apoptosis? A: Not necessarily. In primary hepatocyte cultures, Lamivudine can sometimes interfere with integrin signaling or matrix stability over long durations. Perform a DNA content assay on the supernatant. If the supernatant contains high dsDNA, it is cell death. If cells are floating but intact (Trypan Blue exclusion), it is a matrix adhesion failure.

References
  • Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs. Nature Medicine, 1, 417–422.

  • Birkus, G., et al. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716–723.

  • Viro Research Services. (2024). Understanding Cytotoxicity in Antiviral Assays.

  • Tolomeo, M., et al. (2003). Mitochondrial DNA depletion and apoptosis induced by 2'-deoxy-3'-thiacytidine (3TC). International Journal of Antimicrobial Agents.

Sources

Technical Support Center: Lamivudine (3TC) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3TC-YIELD-OPT-001
Subject: Improving Yield & Stereoselectivity in Lamivudine Manufacturing
Status: Open / High Priority

Welcome to the Process Chemistry Support Hub

You are accessing the advanced troubleshooting guide for Lamivudine (2',3'-dideoxy-3'-thiacytidine) synthesis. This guide moves beyond standard textbook protocols to address the specific "yield killers" in the industrial production of 3TC: anomeric control , coupling efficiency , and enantiomeric resolution .

Our goal is to help you transition from a standard racemic yield (~30-40%) to an optimized stereoselective yield (>70% cis-enantiomer) using field-proven methodologies.

Part 1: The Critical Glycosylation Step (Vorbrüggen Coupling)

The most common failure point is the coupling of the silylated cytosine base with the 1,3-oxathiolane core.

Diagnostic: Why is my coupling yield low?
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture in silylated base.Protocol A: Ensure strictly anhydrous conditions during silylation.
High Trans Isomer Thermodynamic equilibration.Protocol B: Switch Lewis Acid catalyst or lower reaction temperature.
Emulsion during Workup Titanium/Tin salts aggregation.Protocol C: Use EDTA or Tartrate wash; switch to ZrCl₄.
FAQ: Troubleshooting the Coupling Reaction

Q: I am using TiCl₄, but the cis/trans ratio is stuck at 1:1. How do I favor the biologically active cis-isomer? A: Titanium tetrachloride (TiCl₄) is a strong Lewis acid that often leads to an equilibrium mixture (thermodynamic control). To improve cis-selectivity (kinetic control):

  • Temperature: Lower the glycosylation temperature to 0°C or -10°C.

  • Catalyst Switch: Consider using Zirconium(IV) Chloride (ZrCl₄) .[1][2] Recent process data indicates ZrCl₄ (0.5 eq) can achieve yields up to 96% with improved stereoselectivity compared to TiCl₄ or TMSOTf [1].

  • Leaving Group: Ensure you are using the acetoxy leaving group on the oxathiolane sugar, not a halogen, as the acetoxy group assists in directing the incoming nucleophile via neighboring group participation.

Q: My silylated cytosine precipitates before reaction. Is this affecting yield? A: Yes. Heterogeneity halts the reaction.

  • Fix: Use Bis(trimethylsilyl)acetamide (BSA) instead of HMDS for silylation if solubility is an issue.

  • Solvent: Ensure you are using 1,2-dichloroethane (DCE) or Acetonitrile (MeCN). If using MeCN, adding TMSI (Trimethylsilyl iodide) or generating it in situ (TMSCl + NaI) can significantly accelerate the reaction and improve solubility [2].

Part 2: Advanced Stereochemical Control (The Menthol Route)

If you are relying on separating a racemic mixture after synthesis, your maximum theoretical yield is 50%. To break this ceiling, you must induce chirality before the coupling step.

The Protocol: L-Menthyl Glyoxylate Auxiliary

By reacting L-menthyl glyoxylate with 1,4-dithiane-2,5-diol, you create a chiral scaffold that pre-sets the geometry of the oxathiolane ring.

Step-by-Step Optimization:

  • Starting Material: React (1R,2S,5R)-L-menthyl glyoxylate with dithiane-2,5-diol.

  • Crystallization: The resulting intermediate crystallizes preferentially as the desired diastereomer.

  • Result: When this specific isomer undergoes glycosylation, it sterically hinders the formation of the trans-isomer and the (+)-enantiomer.

Expert Insight: This method shifts the "waste" stream to the cheap starting materials rather than the expensive coupled nucleoside.

Visualizing the Yield Advantage

The following diagram compares the "Standard Racemic" route vs. the "Chiral Auxiliary (Menthol)" route.

LamivudineYield Start Starting Materials (Glyoxylate + Dithiane) Racemic_Step1 Standard Cyclization (No Chiral Auxiliary) Start->Racemic_Step1 Menthol_Step1 Reaction with L-Menthyl Glyoxylate Start->Menthol_Step1 Racemic_Coupling Coupling with Cytosine Racemic_Step1->Racemic_Coupling Racemic_Mix Mixture: (+/-) Cis & (+/-) Trans (4 Isomers) Racemic_Coupling->Racemic_Mix Resolution Chiral Resolution (High Loss Step) Racemic_Mix->Resolution 50% Loss Final_Racemic Final Yield: ~30-40% Resolution->Final_Racemic Menthol_Cryst Crystallization of Chiral Intermediate Menthol_Step1->Menthol_Cryst Remove unwanted diastereomer early Menthol_Coupling Stereoselective Coupling Menthol_Cryst->Menthol_Coupling Final_Menthol Final Yield: >70% (High Cis-Selectivity) Menthol_Coupling->Final_Menthol

Figure 1: Comparison of Synthetic Routes. The Green path (Menthol) avoids the late-stage yield loss associated with resolving 4 isomers.

Part 3: Purification & Resolution (The Salicylate Method)

Even with stereoselective synthesis, minor impurities (trans-isomer or enantiomers) persist. Chromatography is too expensive for scale-up. The industry standard solution is Salicylate Salt Formation .

Why Salicylate?

Lamivudine forms a specific salt with salicylic acid that has unique solubility properties. The (-)-cis-lamivudine salicylate crystallizes out of solution, while the impurities remain dissolved.

Protocol: Salicylate Purification
  • Dissolution: Dissolve crude Lamivudine base in absolute ethanol (or methanol).

  • Salt Formation: Add 1.0 - 1.1 equivalents of Salicylic Acid .

  • Heating: Heat to 50°C - 60°C until clear.

  • Crystallization: Cool slowly to 10°C. The pure salt precipitates.

  • Free Basing: Treat the salt with Triethylamine (TEA) in ethyl acetate/ethanol to liberate the pure Lamivudine base [3].

Yield Data for Salicylate Step:

Parameter Value
Typical Recovery 90 - 92%
Optical Purity Increase 95% ee → >99% ee

| Trans-isomer Removal | Reduces from ~5% to <0.2% |

Emergency Troubleshooting: Stalled Reactions

Decision Tree: Low Yield Investigation

Troubleshooting Start Problem: Low Yield / Stalled Reaction CheckWater Check Water Content (KF) Is it > 0.1%? Start->CheckWater DrySolvent Action: Re-dry Solvents (Molecular Sieves) CheckWater->DrySolvent Yes CheckBase Check Silylated Base Is solution clear? CheckWater->CheckBase No ReSilylate Action: Add more BSA/HMDS Heat to reflux CheckBase->ReSilylate No (Cloudy) CheckLewis Check Lewis Acid Is it TiCl4? CheckBase->CheckLewis Yes SwitchCat Action: Switch to ZrCl4 or TMSI (Iodide method) CheckLewis->SwitchCat Yes (Old Method) Analyze Analyze HPLC Is Trans isomer dominant? CheckLewis->Analyze No TempControl Action: Lower Temp (-10°C) Analyze->TempControl Yes

Figure 2: Diagnostic logic for resolving stalled or low-yielding glycosylation reactions.

References

  • Large-Scale Stereoselective Synthesis of Lamivudine via ZrCl4-Mediated N-Glycosylation. Source: ResearchGate. URL:[Link]

  • Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. Source: MIT DSpace. URL:[Link](Note: Generalized link to repository based on search context 1.16)

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Source: ACS Publications (Organic Process Research & Development). URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: Lamivudine (3TC) vs. Tenofovir (TDF) In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head in vitro analysis of Lamivudine (3TC) and Tenofovir (specifically the active metabolite Tenofovir-diphosphate, TFV-DP). While both agents are potent inhibitors of HBV polymerase and HIV reverse transcriptase, they represent distinct pharmacological classes with divergent resistance profiles and intracellular kinetics.

The Verdict: While Lamivudine demonstrates exceptional potency against wild-type virus, Tenofovir offers a superior genetic barrier to resistance and a distinct metabolic advantage by bypassing the rate-limiting initial phosphorylation step.

Mechanistic Differentiation

The fundamental difference between these two agents lies in their requirement for intracellular activation.

  • Lamivudine (3TC): A nucleoside analogue (L-enantiomer of cytidine).[1] It requires three phosphorylation steps by host cellular kinases to become the active triphosphate (3TC-TP). The first step is often rate-limiting.

  • Tenofovir (TFV): An acyclic nucleotide analogue (adenosine monophosphate mimic). It mimics a monophosphate and therefore requires only two phosphorylation steps to become the active diphosphate (TFV-DP).

Pathway Visualization

The following diagram illustrates the intracellular activation pathways and the "metabolic bypass" utilized by Tenofovir.

Activation_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Cytoplasm Prodrug_TDF Tenofovir DF (Prodrug) TFV Tenofovir (Parent Drug) Prodrug_TDF->TFV Esterase Hydrolysis Drug_3TC Lamivudine (3TC) TC_MP 3TC-MP (Monophosphate) Drug_3TC->TC_MP Kinase 1 (Rate Limiting) TC_DP 3TC-DP (Diphosphate) TC_MP->TC_DP Kinase 2 TC_TP 3TC-TP (Active Triphosphate) TC_DP->TC_TP Kinase 3 Target Viral Polymerase (Chain Termination) TC_TP->Target Inhibition TFV_MP Tenofovir-MP (Mimic) TFV->TFV_MP Bypassed (Structural Mimicry) TFV_DP Tenofovir-DP (Active Diphosphate) TFV->TFV_DP Kinase 1 & 2 (Rapid) TFV_DP->Target Inhibition

Figure 1: Intracellular activation cascade. Note Tenofovir's structural mimicry allows it to bypass the first phosphorylation step, unlike Lamivudine.

Antiviral Potency & Performance Data

The following data synthesizes results from HepG2.2.15 (HBV) and PBMC (HIV) assays. Note that in vitro potency for Tenofovir is significantly higher when using prodrugs (TDF/TAF) compared to the parent Tenofovir molecule due to enhanced cellular permeability.

Table 1: Comparative Potency (EC50) and Cytotoxicity (CC50)
ParameterLamivudine (3TC)Tenofovir (TDF)Significance
Class Nucleoside Analogue (L-nucleoside)Nucleotide Analogue (Acyclic phosphonate)TDF bypasses initial kinase step
HBV EC50 (HepG2) 0.01 – 0.3 µM [1]0.02 – 0.1 µM [2]Comparable potency against WT virus
HIV EC50 (PBMC) 0.002 – 0.06 µM0.01 – 0.05 µMBoth highly potent
CC50 (HepG2) > 2000 µM> 1000 µMBoth show excellent Selectivity Index (SI)
Intracellular Half-life 15–19 hours> 60 hours (as TFV-DP)TDF allows for more forgiving dosing

Analyst Note: While EC50 values appear similar, the durability of suppression differs. In time-course experiments (9 days), 3TC shows a rapid initial drop in viral DNA, but TDF maintains suppression more effectively in long-term cultures due to the high genetic barrier [2].

Resistance Profiling: The Genetic Barrier

This is the critical differentiator. Lamivudine has a low genetic barrier , meaning a single point mutation can render the virus resistant. Tenofovir has a high genetic barrier .

The M184V vs. K65R Dynamic
  • Lamivudine Resistance (M184V): The M184V mutation in the YMDD motif of the polymerase confers >200-fold resistance to 3TC. However, this mutation typically increases susceptibility to Tenofovir (hypersensitivity) [3].

  • Tenofovir Resistance (K65R): The K65R mutation confers reduced susceptibility (3-4 fold) to Tenofovir but is difficult for the virus to select for without compromising viral fitness.

Resistance_Interaction cluster_mutations Mutation Selection Pressure WT_Virus Wild Type Virus M184V Mutation: M184V (YMDD Motif) WT_Virus->M184V 3TC Exposure K65R Mutation: K65R WT_Virus->K65R TDF Exposure (Rare) Result_3TC 3TC Resistance (>200-fold) M184V->Result_3TC Causes Result_TDF TDF Hypersensitivity (Increased Potency) M184V->Result_TDF Causes Result_Fit Reduced Viral Fitness K65R->Result_Fit Causes

Figure 2: Resistance interplay. M184V selection by Lamivudine inadvertently sensitizes the virus to Tenofovir.

Safety: Mitochondrial Toxicity

Early NRTIs (like d4T) caused significant mitochondrial toxicity by inhibiting DNA Polymerase Gamma (Pol-γ).

  • Tenofovir: Exhibits extremely low affinity for Pol-γ.[2] In vitro studies using HepG2 and renal proximal tubule cells (RPTECs) exposed to supratherapeutic concentrations (up to 300 µM) showed no significant depletion of mtDNA and no decrease in COX II/IV expression [4].[3][4][5]

  • Lamivudine: Also possesses a favorable safety profile compared to d4T/ddI. It is a weak inhibitor of Pol-γ.[2] However, TDF is generally considered to have a cleaner mitochondrial safety margin in long-term in vitro exposure [5].

Experimental Protocols

To replicate these findings, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol A: HBV Antiviral Assay (HepG2.2.15 System)

Objective: Determine EC50 of 3TC and TDF against HBV DNA replication.

  • Cell Seeding:

    • Seed HepG2.2.15 cells (constitutively producing HBV) at

      
       cells/well in collagen-coated 96-well plates.
      
    • Media: DMEM/F12 + 10% FBS + 2% DMSO (DMSO maintains differentiation).

  • Drug Treatment:

    • Wait 24h for attachment.[6]

    • Prepare serial dilutions (1:3) of TDF and 3TC in media.[6] Range: 0.001 µM to 10 µM.

    • Controls:

      • Negative:[6] 0.5% DMSO vehicle only.

      • Positive: Entecavir (0.1 µM) or known standard.

    • Treat cells for 9 days , refreshing media/drug every 3 days.

  • DNA Extraction & Quantification:

    • Harvest supernatant (extracellular DNA) and lyse cells (intracellular DNA).

    • Extract DNA using a silica-column kit (e.g., QIAamp).

    • Quantification: Real-time PCR (qPCR) using primers targeting the HBV S-gene.

  • Analysis:

    • Normalize viral copies to cell viability (see Protocol B).

    • Calculate EC50 using non-linear regression (4-parameter logistic model).

Protocol B: Mitochondrial Toxicity (mtDNA/nDNA Ratio)

Objective: Assess Pol-γ inhibition.

  • Treatment: Treat HepG2 cells with high-dose TDF/3TC (10 µM, 50 µM, 100 µM) for 14 days (requires cell passaging).

  • qPCR Target Selection:

    • Mitochondrial Target: COXII or ND1 gene.

    • Nuclear Target (Reference): GAPDH or β-globin.

  • Calculation:

    • Calculate

      
      .
      
    • Determine Relative mtDNA content

      
      .
      
    • A ratio < 50% relative to vehicle control indicates mitochondrial toxicity.

References

  • StatPearls [Internet]. Lamivudine.[3] Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Delaney WE 4th, et al. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus.[7] Antimicrob Agents Chemother. 2006;50(7):2471-2478. Available from: [Link]

  • White KL, et al. Molecular mechanisms of tenofovir resistance conferred by the K65R mutation in HIV-1 reverse transcriptase. Antimicrob Agents Chemother. 2005. Available from: [Link]

  • Birkus G, et al. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors.[3][4][5] Antimicrob Agents Chemother. 2002;46(3):716-723. Available from: [Link]

  • Veny M, et al. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells.[3] Antimicrob Agents Chemother. 2019. Available from: [Link]

Sources

Comparative Cross-Resistance Profile: Lamivudine (3TC) vs. Emtricitabine (FTC)

[1][2][3]

Executive Summary: Functional Equivalence, Pharmacokinetic Divergence

In the landscape of HIV Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Lamivudine (3TC) and Emtricitabine (FTC) represent a unique case of structural and functional near-identity, yet with critical pharmacokinetic distinctions. Both are L-nucleoside analogues that select for the M184V mutation, conferring high-level cross-resistance.

For the drug developer and virologist, the distinction lies not in the resistance profile—which is virtually identical—but in the intracellular half-life of the active triphosphate anabolite. This guide dissects the molecular mechanisms of their cross-resistance, quantifies the viral fitness costs associated with M184V, and provides a validated protocol for assessing phenotypic susceptibility.

Molecular Mechanism & Structural Activity Relationship (SAR)

To understand the cross-resistance, one must first understand the structural homology. Both agents are cytidine analogues containing a modified "oxathiolane" ring (sulfur replacing the 3' carbon) in the L-stereochemical configuration.

  • Lamivudine (3TC): 2',3'-dideoxy-3'-thiacytidine.

  • Emtricitabine (FTC): 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine.

The Fluorine Factor: The sole structural difference is the fluorine atom at position 5 of the cytosine base in FTC. This halogenation stabilizes the N-glycosidic bond and significantly extends the intracellular half-life of the active triphosphate (FTC-TP) compared to 3TC-TP, providing a "pharmacological tail" that is more forgiving of missed doses.

Diagram 1: Intracellular Metabolism & Chain Termination

The following diagram illustrates the parallel activation pathways and the specific blockade point at Reverse Transcriptase (RT).

GProdrugsProdrug Entry(3TC / FTC)Kinase1DeoxycytidineKinase (dCK)Prodrugs->Kinase1MPMonophosphate(3TC-MP / FTC-MP)Kinase1->MPKinase2CMP/UMPKinaseMP->Kinase2DPDiphosphate(3TC-DP / FTC-DP)Kinase2->DPKinase3NDPKinaseDP->Kinase3TPActive Triphosphate(3TC-TP / FTC-TP)Kinase3->TPRTHIV ReverseTranscriptaseTP->RTCompetitive Inhibitionvs dCTPDNAViral DNAChain TerminationRT->DNAIncorporation

Caption: Activation pathway of 3TC/FTC.[1] Both require tri-phosphorylation to compete with endogenous dCTP for incorporation into viral DNA.

The Resistance Profile: The M184V Paradigm

The cross-resistance between 3TC and FTC is absolute. The primary resistance mutation is a substitution of Methionine (M) for Valine (V) or Isoleucine (I) at codon 184 of the Reverse Transcriptase enzyme (M184V/I ).[1]

Mechanism of Steric Hindrance

The wild-type Methionine 184 residue is part of the conserved YMDD motif in the catalytic site of RT.

  • Wild Type (Met184): The flexible side chain of Methionine accommodates the unnatural L-stereochemistry of the oxathiolane ring of 3TC/FTC.

  • Mutant (Val184): The Valine side chain is β-branched and rigid. It creates a steric conflict (steric hindrance) with the oxathiolane ring, preventing the inhibitor from binding or being incorporated, while still allowing the natural substrate (dCTP) to bind (albeit with slightly reduced efficiency).

Comparative Resistance Data

The following table summarizes the fold-change (FC) in susceptibility relative to a wild-type reference strain (e.g., NL4-3).

ParameterLamivudine (3TC)Emtricitabine (FTC)Clinical Interpretation
Primary Mutation M184V (or M184I)M184V (or M184I)Complete Cross-Resistance
Fold Resistance (M184V) > 1,000-fold> 1,000-foldHigh-level resistance; drug essentially inactive in vitro.
K65R Interaction AntagonisticAntagonisticM184V delays emergence of K65R (Tenofovir resistance).
TDF Susceptibility HypersusceptibleHypersusceptibleM184V increases virus sensitivity to Tenofovir.
Intracellular T½ 12 – 16 hours~39 hoursFTC provides longer "forgiveness" window.

Critical Insight: While M184V renders the virus resistant to 3TC/FTC, it induces a "fitness cost."[2] The mutant virus replicates less efficiently than the wild type. Furthermore, M184V acts as a "fidelity mutant," increasing the accuracy of RT and reducing the spontaneous mutation rate, which can delay the emergence of resistance to other drugs in the regimen [1, 2].

Experimental Protocol: Phenotypic Susceptibility Assay

To verify cross-resistance or novel mutations in a drug development context, a recombinant virus phenotypic assay is the gold standard. This protocol uses a luciferase reporter system to quantify viral replication in the presence of increasing drug concentrations.

Workflow Diagram

GStep11. Vector Construction(Patient HIV pol + Backbone)Step22. Transfection(HEK293T Cells)Step1->Step2LipofectamineStep33. Virus Harvest(Collect Supernatant)Step2->Step348 HoursStep44. Infection(Target Cells + Drug Dilutions)Step3->Step4Infect T-cells/HeLa-CD4Step55. Readout(Luciferase Activity)Step4->Step5Measure LuminescenceCalculate IC50

Caption: Single-cycle phenotypic susceptibility assay workflow using luciferase reporter viruses.

Detailed Methodology

Objective: Determine the IC50 (50% Inhibitory Concentration) of 3TC and FTC against a variant HIV strain.

Reagents:

  • Vector: pNL4-3-Luc (Env-deleted backbone with Luciferase reporter).

  • Cells: HEK293T (producer), TZM-bl or MT-2 (target).

  • Compounds: 3TC and FTC (dissolved in DMSO, serial dilutions).

Step-by-Step Protocol:

  • Generation of Pseudovirus:

    • Co-transfect HEK293T cells with the HIV-1 genomic vector (containing the specific RT mutations, e.g., M184V) and a VSV-G envelope plasmid to ensure broad tropism.

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Harvest culture supernatant and filter (0.45 µm) to remove cell debris.

  • Drug Plate Preparation:

    • Prepare 3-fold serial dilutions of 3TC and FTC in a 96-well plate.

    • Range: 0.001 µM to 100 µM. Include "No Drug" (Virus Control) and "No Virus" (Background) wells.

  • Infection:

    • Add

      
       target cells (e.g., TZM-bl) per well.
      
    • Add harvested pseudovirus to the wells containing drug dilutions.

    • Total volume: 200 µL/well.

  • Incubation & Readout:

    • Incubate for 48 hours.

    • Lyse cells using Luciferase Assay Reagent.

    • Measure Relative Light Units (RLU) using a luminometer.

  • Data Analysis:

    • Normalize RLU to the "No Drug" control (100% replication).

    • Plot % Inhibition vs. Log[Drug Concentration].

    • Calculate IC50 using non-linear regression (4-parameter logistic model).

    • Fold Change (FC):

      
      .
      

Clinical & Translational Implications[5][6]

While the in vitro cross-resistance is absolute, the clinical management of these drugs involves nuance regarding viral fitness.

  • Maintenance of M184V: In failing regimens containing 3TC or FTC, the drug is often continued despite resistance.[2] This is because the M184V virus is "crippled" (reduced replicative capacity) and is hypersensitive to Tenofovir (TDF) and Zidovudine (AZT) [3].

  • The "Forgiveness" of FTC: Due to the fluorination, FTC-TP persists longer intracellularly. In adherence-challenged populations, FTC may maintain viral suppression slightly more effectively than 3TC during short treatment interruptions, although rigorous head-to-head trials often show non-inferiority when adherence is perfect [4].

References

  • Schinazi, R. F., et al. (1992). "Selective inhibition of human immunodeficiency viruses by racemates and enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine." Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8] Link

  • Wainberg, M. A., et al. (1996). "Enhanced fidelity of 3TC-selected mutant HIV-1 reverse transcriptase." Science. Link

  • Campbell, T. B., et al. (2005). "Antiviral activity of lamivudine in salvage therapy for multidrug-resistant HIV-1 infection." Clinical Infectious Diseases. Link

  • Smith, K. Y., et al. (2009). "Pilot study of the intracellular pharmacokinetics of tenofovir diphosphate and carbovir triphosphate in patients receiving triple-nucleoside regimens." J Acquir Immune Defic Syndr. Link

  • Whitcomb, J. M., et al. (2003).[9] "Broad nucleoside reverse-transcriptase inhibitor cross-resistance in human immunodeficiency virus type 1 clinical isolates." Journal of Infectious Diseases. Link

Clinical Guide: Lamivudine Efficacy, Safety, and Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Legacy Benchmark

Lamivudine (3TC) represents a pivotal milestone in nucleoside reverse transcriptase inhibitor (NRTI) development. While newer agents like Emtricitabine (FTC) and Entecavir (ETV) have superseded it in specific first-line guidelines, Lamivudine remains a critical component of global HIV management and a reference standard for HBV efficacy.

This guide moves beyond basic package insert data to analyze the mechanistic divergences that determine why Lamivudine succeeds in HIV suppression yet fails to maintain long-term HBV control compared to newer analogues.

Mechanism of Action & Intracellular Pharmacodynamics

To understand clinical efficacy, one must understand the intracellular activation pathway. Lamivudine is a prodrug (cytidine analogue) that requires tri-phosphorylation by host kinases to become active.[1]

The Critical Failure Point: The lack of a 3'-hydroxyl group on the sugar ring is the structural determinant of its mechanism. Once incorporated into the viral DNA chain, it prevents the formation of the next


 phosphodiester bond, causing obligate chain termination.
Visualization: Intracellular Activation Pathway

The following diagram illustrates the stepwise phosphorylation and competition with natural dCTP.

Lamivudine_MoA cluster_cell Host Cell Cytoplasm LAM Lamivudine (Prodrug) MP Lamivudine-MP LAM->MP Deoxycytidine Kinase (Rate Limiting) DP Lamivudine-DP MP->DP CMP Kinase TP Lamivudine-TP (Active Metabolite) DP->TP NDP Kinase RT Reverse Transcriptase TP->RT Competes with dCTP DNA Viral DNA Chain Termination RT->DNA Incorporation

Figure 1: Stepwise intracellular phosphorylation of Lamivudine to its active triphosphate form (3TC-TP).[2]

Indication Analysis: HIV-1

The Comparator: Lamivudine (3TC) vs. Emtricitabine (FTC)

In clinical practice, these two agents are often treated as interchangeable. However, structural fluorination gives Emtricitabine a distinct pharmacokinetic advantage: a longer intracellular half-life (~39 hours vs. ~18-22 hours for 3TC).

Despite this PK difference, large-scale meta-analyses suggest clinical equivalence in viral suppression rates for most patients.

Data Summary: Comparative Efficacy (Systematic Review)

Source: World Health Organization / PubMed Meta-Analysis [1]

MetricLamivudine (3TC)Emtricitabine (FTC)Statistical Significance
Total Patients (n) 2,2512,662-
Treatment Success (RR) Reference1.00 (95% CI 0.97–1.02)Not Significant (p > 0.05)
Virologic Failure (RR) Reference1.08 (95% CI 0.94–1.[3][4][5]22)Not Significant
Resistance Profile M184V MutationM184V MutationIdentical Resistance Pathway

Expert Insight: While efficacy is statistically similar, the M184V mutation emerges rapidly (within weeks) under suboptimal adherence for both drugs. This mutation confers high-level resistance to both 3TC and FTC but, paradoxically, increases susceptibility to Tenofovir and Zidovudine by reducing viral fitness.

Indication Analysis: Hepatitis B Virus (HBV)

The Comparator: Lamivudine vs. Entecavir (ETV)

Unlike in HIV, Lamivudine is inferior to newer agents for HBV due to a low genetic barrier to resistance. Entecavir (a cyclopentyl guanosine analogue) demonstrates superior potency and durability.

Data Summary: 48-Week Efficacy & 5-Year Resistance

Source: Randomized Controlled Trials (GLOBE / ETV-022) [2, 3]

EndpointLamivudine (100mg)Entecavir (0.5mg)Delta / P-Value
Histologic Improvement 67%72%p < 0.01
Undetectable HBV DNA 36%67%p < 0.001
ALT Normalization 68%78%p < 0.05
Genotypic Resistance (Yr 1) 14 - 32%0%Critical Difference
Genotypic Resistance (Yr 5) ~70% 1.2% Superior Barrier

Clinical Consequence: The high rate of YMDD motif mutations (M204V/I) with Lamivudine monotherapy renders it obsolete as a first-line monotherapy for chronic HBV, whereas Entecavir maintains suppression for years in nucleoside-naive patients.

Experimental Protocol: Genotypic Resistance Testing

For researchers investigating treatment failure, identifying the M184V (HIV) or M204V/I (HBV) mutations is standard. Below is a validated workflow for plasma-based genotypic resistance testing.

Protocol Workflow Diagram

Genotyping_Workflow Start Plasma Sample (>1000 copies/mL) Extract Viral RNA Extraction (Silica Column) Start->Extract Lysis RT_PCR RT-PCR Amplification (Pol Gene) Extract->RT_PCR cDNA Synthesis Nested Nested PCR (Increase Sensitivity) RT_PCR->Nested Primers Seq Sanger / NGS Sequencing Nested->Seq Amplicons Analysis Bioinformatics Analysis (Stanford HIVDB / Geno2Pheno) Seq->Analysis FASTA Data

Figure 2: Workflow for detecting resistance mutations (e.g., M184V) from patient plasma.

Step-by-Step Methodology
  • Sample Qualification: Ensure plasma viral load is >1,000 copies/mL.[6] Lower loads result in PCR failure or amplification bias.

  • RNA Extraction: Use a silica-column based kit (e.g., QIAamp Viral RNA Mini). Elute in 60µL AVE buffer to maximize concentration.

  • One-Step RT-PCR:

    • Target: HIV-1 pol gene (Protease codons 1-99, RT codons 1-300).

    • Conditions: 50°C for 30 min (RT), 94°C for 2 min, followed by 35 cycles of denaturation/annealing/extension.

  • Nested PCR: Perform a second round of amplification using internal primers to generate sufficient amplicon for sequencing.

  • Sequencing & Analysis:

    • Sequence amplicons (Sanger or NGS).

    • Align against reference strain HXB2.

    • Submit to Stanford HIV Drug Resistance Database to interpret mutation penalties.

Safety Profile: Mitochondrial Toxicity

While generally well-tolerated, Lamivudine carries a "Black Box" warning for lactic acidosis, a class effect of NRTIs.

  • Mechanism: NRTIs can inhibit human DNA Polymerase Gamma (Pol-γ), the enzyme responsible for mitochondrial DNA replication.

  • Affinity: Lamivudine has low affinity for Pol-γ compared to older NRTIs (like Stavudine), making clinical lactic acidosis rare but possible.

  • Renal Safety: Lamivudine is renally cleared. Dosage must be adjusted if Creatinine Clearance (CrCl) < 50 mL/min to avoid accumulation and toxicity [4].

References

  • Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials. Source: PubMed / WHO URL:[Link]

  • Efficacy and safety of entecavir compared to lamivudine in nucleoside-naïve patients with chronic hepatitis B. Source: PubMed Central URL:[Link]

  • Efficacy and safety of entecavir versus lamivudine over 5 years of treatment. Source: NIH / PubMed URL:[Link]

  • Lamivudine: Mechanism of Action and Safety Profile. Source: NCBI Bookshelf URL:[Link]

  • HIV-1 Genotypic Drug Resistance Testing Protocol. Source: HIV.gov / Clinical Info URL:[Link]

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Comparison Guide: Validation of Genotypic Biomarkers for Predicting Lamivudine Treatment Response in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for biomarkers used to predict the response to lamivudine therapy in patients with chronic hepatitis B (CHB). It is intended for researchers, clinicians, and drug development professionals seeking to understand, select, and implement predictive diagnostic strategies to optimize patient outcomes. We will explore the primary biomarker of lamivudine resistance, compare methodologies for its detection, and discuss complementary markers that inform a comprehensive treatment strategy.

The Clinical Imperative: Why Predictive Biomarkers Matter for Lamivudine Therapy

Chronic Hepatitis B, caused by the Hepatitis B virus (HBV), is a significant global health issue, with hundreds of millions of people living with the chronic infection, which can lead to severe liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] Lamivudine, a synthetic nucleoside analogue, was a foundational therapy for CHB. It effectively suppresses viral replication by inhibiting the HBV polymerase, the viral reverse transcriptase (RT).[3][4]

Despite its initial efficacy, the long-term utility of lamivudine monotherapy is hampered by a high rate of drug resistance.[3] The emergence of resistant viral strains is associated with a virological breakthrough—a rebound in HBV DNA levels—which can lead to biochemical flare-ups (increased liver enzymes) and progression of liver disease.[1] The frequency of lamivudine resistance increases with the duration of treatment, affecting up to 70% of patients after five years.[3] This high failure rate underscores the critical need for a robust, validated biomarker to predict which patients will fail therapy, allowing for timely clinical intervention and the selection of alternative antiviral agents.

The Primary Biomarker: YMDD Motif Mutations in HBV Polymerase

The cornerstone of lamivudine resistance testing is the identification of specific mutations within the reverse transcriptase domain of the HBV polymerase gene.

Mechanism of Action and Resistance

Lamivudine is a dCTP analogue. After intracellular phosphorylation, it is incorporated into the elongating viral DNA chain by the HBV polymerase. Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, halting viral replication. The primary target for lamivudine is the highly conserved "YMDD" (tyrosine-methionine-aspartate-aspartate) motif within the catalytic site of the polymerase.[4]

Resistance arises from amino acid substitutions in this motif, most commonly:

  • rtM204V: Methionine is replaced by Valine (YVDD).

  • rtM204I: Methionine is replaced by Isoleucine (YIDD).[4][5]

These changes alter the steric conformation of the enzyme's active site, reducing its affinity for lamivudine while still allowing for the incorporation of natural nucleotides, thereby permitting viral replication in the presence of the drug. Often, the primary rtM204V mutation is accompanied by a compensatory mutation, rtL180M (Leucine to Methionine), which helps restore the replication fitness of the resistant virus.[2][5]

cluster_0 Wild-Type HBV Replication cluster_1 Lamivudine Action cluster_2 Resistance Mechanism WT_Polymerase HBV Polymerase (YMDD Motif) dCTP Natural dCTP WT_Polymerase->dCTP Binds DNA_Synth Viral DNA Synthesis dCTP->DNA_Synth Incorporates LAM Lamivudine (L-dCTP) WT_Polymerase_2 HBV Polymerase (YMDD Motif) LAM->WT_Polymerase_2 Competitively Binds Blocked Replication Blocked WT_Polymerase_2->Blocked Chain Termination Mut_Polymerase Mutant Polymerase (YVDD/YIDD) LAM_2 Lamivudine Mut_Polymerase->LAM_2 Reduced Affinity dCTP_2 Natural dCTP Mut_Polymerase->dCTP_2 Preferentially Binds DNA_Synth_2 Viral Replication Continues dCTP_2->DNA_Synth_2 Incorporates

Caption: Lamivudine's mechanism and the YMDD resistance pathway.

Comparative Analysis of Detection Methodologies

Validating the YMDD mutation as a biomarker requires a reliable detection method. The choice of assay depends on the specific requirements of the research or clinical setting, such as sensitivity, throughput, cost, and the need to identify novel mutations.

Methodology Principle Sensitivity Throughput Pros Cons
Direct (Sanger) Sequencing PCR amplification of the polymerase gene followed by dideoxy chain termination sequencing.[6]Low (~20% of viral population)LowGold standard for identifying known and novel mutations.Not suitable for detecting minor variants (quasispecies); relatively slow and costly.[7]
Real-Time PCR Allele-specific primers and probes detect and quantify wild-type vs. mutant sequences.[1]High (detects <5% of viral population)HighRapid, sensitive, quantitative, and ideal for large-scale screening.[1]Detects only pre-defined, known mutations.
RFLP PCR product is digested with restriction enzymes that selectively cut either the wild-type or mutant sequence.ModerateModerateInexpensive and requires basic molecular biology equipment.Can be laborious; may not distinguish all mutation types; less sensitive than real-time PCR.[7]
Oligonucleotide Chip Labeled PCR products are hybridized to a microarray with probes for various mutations.[8]HighHighAllows for simultaneous detection of multiple mutations.[8]Less common in standard clinical labs; requires specialized equipment.

Experimental Protocol: A Self-Validating Workflow for YMDD Biomarker Assessment

This section outlines a robust workflow for validating the clinical utility of YMDD mutation analysis. The causality behind each step is explained to ensure a self-validating experimental design.

cluster_endpoints Clinical Endpoints A Patient Cohort Selection (N=... CHB patients, Lamivudine-naïve) B Baseline Sample Collection (T=0) (Serum/Plasma for HBV DNA, ALT, HBeAg, Genotype) A->B C Initiate Lamivudine Therapy (100 mg/day) B->C D Longitudinal Monitoring (Samples at 3, 6, 12, 24... months) C->D E HBV DNA Extraction (From all collected time points) D->E F YMDD Mutation Analysis (e.g., Real-Time PCR or Sequencing) E->F H Correlative Data Analysis F->H G Define Clinical Endpoints G->H I Biomarker Validation H->I SVR Sustained Virological Response (SVR) (HBV DNA < LOD at EOT + 6 mo) Breakthrough Virological Breakthrough (>1 log increase in HBV DNA from nadir)

Caption: Experimental workflow for validating YMDD mutations as a biomarker.

Step-by-Step Methodology
  • Patient Cohort and Baseline Characterization:

    • Action: Recruit a cohort of chronic hepatitis B patients who are naïve to nucleoside/nucleotide analogue therapy.

    • Causality: A treatment-naïve cohort ensures that any detected resistance mutations are either naturally occurring at low levels or emerge as a direct result of lamivudine pressure, not prior therapies.

    • Protocol: Collect baseline (pre-treatment) blood samples. Perform standard clinical assessments including serum HBV DNA quantification (viral load), ALT levels, HBeAg/anti-HBe status, and HBV genotyping.[9][10]

  • Longitudinal Sample Collection:

    • Action: After initiating lamivudine therapy, collect serial serum or plasma samples at predefined intervals (e.g., every 3-6 months).

    • Causality: Serial sampling is crucial to establish the temporal relationship between the emergence of the YMDD mutation and the clinical event of virological breakthrough. It allows for the detection of mutants before a significant rise in viral load is observed.[4]

  • YMDD Mutation Detection (using Real-Time PCR as an example):

    • Action: Extract HBV DNA from all collected samples. Perform real-time PCR using probes specific for the wild-type YMDD, mutant YVDD, and mutant YIDD sequences.

    • Causality: A highly sensitive method like real-time PCR is chosen to detect the emergence of resistant variants when they may still constitute a minor fraction of the total viral population. Early detection is clinically actionable.[1]

    • Protocol:

      • Extract viral DNA from 200 µL of serum using a commercial kit.

      • Set up a real-time PCR reaction with primers flanking the rtM204 codon and fluorescently labeled probes (e.g., FAM for wild-type, HEX for YVDD, Cy5 for YIDD).

      • Run the PCR on a calibrated thermal cycler.

      • Analyze the amplification curves for each probe to determine the presence and relative proportion of wild-type and mutant strains.

  • Data Analysis and Validation:

    • Action: Correlate the YMDD mutation status at each time point with virological (HBV DNA levels) and biochemical (ALT levels) data.

    • Causality: The biomarker is validated if the detection of a YMDD mutant population is statistically and significantly associated with, and predictive of, a subsequent virological breakthrough.

    • Statistical Plan: Use survival analysis (e.g., Kaplan-Meier curves) to compare the time to virological breakthrough in patients who develop YMDD mutations versus those who do not. Calculate the positive and negative predictive values of the assay.

Alternative and Complementary Biomarkers

While YMDD mutation is the definitive marker for resistance, other factors can predict the overall likelihood of a favorable response to lamivudine, particularly in the initial phase of treatment.

  • Baseline HBV DNA: Patients with lower pre-treatment viral loads generally have a better chance of achieving a sustained response.[9][11]

  • Baseline ALT: Elevated ALT levels (>2-5 times the upper limit of normal) may indicate a more robust host immune response against HBV, which can synergize with antiviral therapy to improve outcomes.[9][11]

  • HBeAg Status: HBeAg-positive patients, who typically have higher rates of viral replication, have a lower response rate to lamivudine therapy compared to HBeAg-negative patients.[9][10] The presence of HBeAg has been identified as a risk factor for non-response.[10]

  • HBV Genotype: The influence of genotype on lamivudine response is less pronounced than for interferon-based therapies. However, some studies suggest patients with genotype D may have a higher sustained viral response rate than those with genotype A.[12] Conversely, other analyses have found no significant association between genotypes B/C and treatment response.[13][14]

An individual prediction model can be developed using these factors (age, baseline ALT, and baseline HBV DNA) to stratify patients into high, intermediate, and low response groups even before starting therapy.[11]

Conclusion and Future Outlook

The validation of YMDD mutations in the HBV polymerase gene as a predictive biomarker for lamivudine resistance is a cornerstone of personalized medicine in the management of chronic hepatitis B. Direct sequencing serves as a discovery tool, while high-sensitivity real-time PCR is superior for clinical monitoring, allowing for the early detection of emerging resistance. This enables clinicians to preemptively adjust treatment strategies, for instance by adding a second drug with a different resistance profile like Adefovir or switching to a more potent agent, thereby preventing clinical relapse and the progression of liver disease.[6]

While newer, more potent antivirals with higher barriers to resistance have become first-line options in many regions, lamivudine remains a relevant therapy in certain contexts due to cost and availability. Furthermore, the principles and methodologies described here for validating a genotypic resistance marker are broadly applicable to the entire class of nucleos(t)ide analogue HBV therapies and serve as a critical framework for ongoing and future drug development efforts. The integration of genotypic testing with other predictive factors like baseline viral load and host characteristics will continue to refine and improve the management of this challenging chronic disease.

References

  • Lee, W. M. (1997). Hepatitis B virus infection. N Engl J Med, 337(24), 1733-45.
  • Tillmann, H. L., et al. (2000). Lamivudine treatment for acute severe hepatitis B: a pilot study. Hepatogastroenterology, 47(33), 727-30. Sourced from: [Link]

  • Bozdayi, A. M., et al. (2009). Lamivudine resistance mutations in patients infected with hepatitis B virus genotype D. World J Gastroenterol, 15(25), 3146-50. Sourced from: [Link]

  • Santos, E. A., et al. (2009). Lamivudine resistance and other mutations in the polymerase and surface antigen genes of hepatitis B virus associated with a fatal hepatic failure case. J Clin Virol, 44(2), 143-7. Sourced from: [Link]

  • Orito, E., et al. (2006). Predictive factors for the response to lamivudine in HBV-infected patients with chronic hepatitis and cirrhosis. ResearchGate. Sourced from: [Link]

  • University of Washington. (2021). Lamivudine Epivir HBV - Treatment - Hepatitis B Online. Sourced from: [Link]

  • Kim, J. W., et al. (2004). Detection of YMDD Motif Mutants by Oligonucleotide Chips in Lamivudine-Untreated Patients with Chronic Hepatitis B Virus Infection. J Korean Med Sci, 19(1), 79-83. Sourced from: [Link]

  • Shi, Y. H., et al. (2013). HBV Genotype B/C and Response to Lamivudine Therapy: A Systematic Review. Hepat Mon, 13(10), e13229. Sourced from: [Link]

  • Sharifi, Z., et al. (2014). Detection of HBV Resistance to Lamivudine in Patients with Chronic Hepatitis B Using Zip Nucleic Acid Probes in Kerman, Southeast of Iran. Jundishapur J Microbiol, 7(1), e8678. Sourced from: [Link]

  • Taliani, G., et al. (2006). Lamivudine treatment for severe acute HBV hepatitis. Int J Med Sci, 3(2), 55-9. Sourced from: [Link]

  • Revill, P. A., et al. (2022). A roadmap for serum biomarkers for hepatitis B virus: current status and future outlook. Nat Rev Gastroenterol Hepatol, 19(10), 661-683. Sourced from: [Link]

  • Xu, D. W., et al. (2004). Rapid and high throughput detection of HBV YMDD mutants with fluorescence polarization. World J Gastroenterol, 10(22), 3340-4. Sourced from: [Link]

  • Mak, L. Y., et al. (2020). Novel biomarkers for the management of chronic hepatitis B. Clin Mol Hepatol, 26(3), 261-271. Sourced from: [Link]

  • Enomoto, M., et al. (2006). Hepatitis B virus genotypes and response to antiviral therapy. Clin Lab, 52(1-2), 43-7. Sourced from: [Link]

  • Ramirez-Mora, T., et al. (2023). High frequency of Lamivudine and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia. Front Microbiol, 14, 1184311. Sourced from: [Link]

  • Kim, J. H., et al. (2003). Detection of HBV YMDD Mutation by Sequencing Method. Ann Lab Med, 23(4), 272-276. Sourced from: [Link]

  • Thibault, V., et al. (2002). Dynamics of Hepatitis B Virus Resistance to Lamivudine. J Virol, 76(14), 7191-200. Sourced from: [Link]

  • Canterbury Health Laboratories. Hepatitis B virus - YMDD Mutation Detection. Sourced from: [Link]

  • Shrivastava, S., et al. (2022). Newer Diagnostic Virological Markers for Hepatitis B Virus Infection. J Clin Exp Hepatol, 12(3), 907-916. Sourced from: [Link]

  • Kumar, A., et al. (2005). Role of HBV genotype in predicting response to lamivudine therapy in patients with chronic hepatitis B. Indian J Gastroenterol, 24(1), 15-8. Sourced from: [Link]

  • Lee, K. S., et al. (2014). Individual prediction model for lamivudine treatment response in hepatitis B virus e antigen-positive chronic hepatitis B patients. J Gastroenterol Hepatol, 29(10), 1820-6. Sourced from: [Link]

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Navigating the Labyrinth of Lamivudine Resistance: A Comparative Guide to In Vitro Predictive Models

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the long-term efficacy of antiviral therapies. Lamivudine, a cornerstone in the treatment of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, is no exception. Predicting the likelihood of resistance is paramount for optimizing treatment strategies and developing next-generation antiviral agents. This guide, crafted for the discerning researcher, provides an in-depth, objective comparison of in vitro models designed to predict lamivudine resistance, grounded in experimental data and field-proven insights.

The Crux of the Matter: Understanding Lamivudine Resistance

Lamivudine, a nucleoside analog reverse transcriptase inhibitor (NRTI), effectively suppresses viral replication by terminating the growing DNA chain.[1] However, the high mutation rates of HIV and HBV can lead to the selection of resistant viral variants. In HIV, the primary mutation conferring high-level resistance to lamivudine is the M184V or M184I substitution in the reverse transcriptase (RT) enzyme.[2] Similarly, for HBV, the rtM204I and rtL180M/M204V mutations in the viral polymerase are the key culprits.[2][3] The ability to accurately model and predict the emergence of these mutations in a controlled laboratory setting is crucial for preclinical drug development and personalized medicine.

The In Vitro Arsenal: A Comparative Overview of Predictive Models

The two primary classes of in vitro models for assessing lamivudine resistance are cell-based phenotypic assays and genotypic assays . Each offers a unique lens through which to view the complex interplay between the virus, the drug, and the host cell.

I. Cell-Based Phenotypic Assays: A Functional Readout of Resistance

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[4] This provides a functional assessment of resistance and is often considered the gold standard for susceptibility testing.

A robust and widely used approach involves the creation of stable cell lines that constitutively express wild-type or lamivudine-resistant viral proteins.[2][3] This method offers high reproducibility and is amenable to high-throughput screening.

Rationale for Use: Stable cell lines provide a consistent and unlimited source of viral particles with known resistance mutations, eliminating the variability associated with primary cell donors and patient-derived viral isolates.[5] Hepatocellular carcinoma cell lines like HepG2 and Huh7 are commonly used for HBV studies due to their hepatic origin and ability to support viral replication.[6][7] For HIV, T-cell lines such as MT-4 or CEM are suitable hosts.

dot

cluster_0 Generation of Lamivudine-Resistant Stable Cell Line Plasmid Construction Plasmid Construction Site-Directed Mutagenesis Site-Directed Mutagenesis Plasmid Construction->Site-Directed Mutagenesis Introduce Resistance Mutations (e.g., M184V) Transfection Transfection Site-Directed Mutagenesis->Transfection Introduce Plasmid into Host Cells (e.g., HepG2, MT-4) Antibiotic Selection Antibiotic Selection Transfection->Antibiotic Selection Select for Cells with Integrated Plasmid Clonal Expansion Clonal Expansion Antibiotic Selection->Clonal Expansion Isolate and Grow Single Cell Colonies Validation Validation Clonal Expansion->Validation Confirm Viral Protein Expression and Resistance Profile

Caption: Workflow for creating a lamivudine-resistant stable cell line.

Experimental Protocol: Generation and Validation of a Lamivudine-Resistant HBV Stable Cell Line

  • Vector Construction: A replication-competent HBV genome is cloned into a mammalian expression vector containing a selectable marker (e.g., neomycin resistance).

  • Site-Directed Mutagenesis: Introduce the desired lamivudine resistance mutations (e.g., rtM204I or rtL180M/M204V) into the HBV polymerase gene using PCR-based methods. The fidelity of the mutation should be confirmed by DNA sequencing.

  • Transfection: Transfect the wild-type and mutant HBV-expressing plasmids into a suitable human hepatoma cell line, such as HepG2.

  • Selection: Culture the transfected cells in the presence of the appropriate antibiotic (e.g., G418 for neomycin resistance). This will select for cells that have stably integrated the plasmid.

  • Clonal Selection and Expansion: Isolate single, antibiotic-resistant cell colonies and expand them to establish clonal cell lines.

  • Validation:

    • Confirmation of HBV DNA replication: Measure the levels of intracellular and extracellular HBV DNA using quantitative PCR (qPCR).

    • Phenotypic Analysis: Perform a drug susceptibility assay by treating the stable cell lines with serial dilutions of lamivudine. The 50% inhibitory concentration (IC50) is then determined. A significant increase in the IC50 for the mutant cell line compared to the wild-type confirms the resistant phenotype.[2][3]

Primary cells, such as peripheral blood mononuclear cells (PBMCs) for HIV or primary human hepatocytes for HBV, offer a more physiologically relevant system.

Rationale for Use: These cells more closely mimic the natural target cells of the virus in vivo, providing insights into how host cell factors may influence drug resistance.[8] However, they are subject to donor-to-donor variability and have a limited lifespan in culture.

Experimental Protocol: Lamivudine Resistance Assay in PBMCs (HIV)

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Activation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to induce T-cell proliferation, making them susceptible to HIV infection.

  • Infection: Infect the activated PBMCs with laboratory-adapted or clinical isolates of wild-type and lamivudine-resistant HIV-1.

  • Drug Treatment: Culture the infected cells in the presence of serial dilutions of lamivudine.

  • Endpoint Analysis: After a defined incubation period (typically 5-7 days), measure viral replication. A common method is the p24 antigen capture ELISA, which quantifies the amount of the HIV-1 p24 capsid protein in the culture supernatant.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of p24 production against the drug concentration.

Comparative Performance: Stable Cell Lines vs. Primary Cells

FeatureStable Cell Line ModelsPrimary Cell Models
Reproducibility HighLow to Moderate (donor variability)
Scalability High (amenable to HTS)Low
Physiological Relevance ModerateHigh
Cost & Effort High initial setup, lower long-termHigh per experiment
Predictive Power Excellent for specific mutationsCan reveal host factor influence

While stable cell lines offer unparalleled reproducibility for studying known mutations, primary cell models are invaluable for investigating the nuances of resistance in a more authentic cellular environment.[8]

II. Genotypic Assays: Reading the Resistance Roadmap

Genotypic assays identify the presence of specific mutations in the viral genome that are known to confer drug resistance. These assays are typically based on DNA sequencing of the relevant viral gene (reverse transcriptase for HIV, polymerase for HBV).

Rationale for Use: Genotypic assays are generally faster and less expensive than phenotypic assays.[9] They provide a detailed map of resistance-associated mutations, which can be used to infer the resistance profile.

dot

cluster_1 Genotypic Resistance Assay Workflow Viral RNA/DNA Extraction Viral RNA/DNA Extraction PCR Amplification PCR Amplification Viral RNA/DNA Extraction->PCR Amplification Isolate Viral Genetic Material DNA Sequencing DNA Sequencing PCR Amplification->DNA Sequencing Amplify Target Gene (e.g., RT, Polymerase) Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Determine Nucleotide Sequence Resistance Interpretation Resistance Interpretation Sequence Analysis->Resistance Interpretation Compare to Wild-Type and Identify Mutations

Caption: General workflow for a genotypic resistance assay.

A Head-to-Head Comparison: Phenotypic vs. Genotypic Assays

FeaturePhenotypic AssaysGenotypic Assays
Principle Measures functional drug susceptibilityDetects resistance-associated mutations
Information Provided Quantitative (e.g., IC50, fold change)Qualitative (presence/absence of mutations)
Detection of Novel Resistance YesNo (limited to known mutations)
Interpretation StraightforwardRequires interpretation algorithms/databases
Turnaround Time Slower (days to weeks)Faster (days)
Cost HigherLower
Sensitivity to Mixed Populations May miss low-frequency variantsCan detect minor variants (with deep sequencing)

While genotypic assays are excellent for rapid screening of known resistance mutations, phenotypic assays provide a definitive functional confirmation of resistance and are essential for characterizing novel resistance pathways.[4][9]

Bridging the Gap: Correlating In Vitro Data with Clinical Reality

The ultimate validation of any in vitro model is its ability to predict clinical outcomes. For lamivudine, a strong correlation has been established between the in vitro fold change in IC50 and the virological response in patients.

Quantitative Data from In Vitro Lamivudine Resistance Studies

VirusMutation(s)In Vitro ModelFold Change in Lamivudine IC50 (approx.)Clinical Relevance
HBV rtM204IStable HepG2 cell line450-fold[3]Associated with virological breakthrough.[10]
HBV rtL180M/M204VStable HepG2 cell line3,000-fold[2][3]High-level clinical resistance.[11]
HIV-1 M184VRecombinant virus assay>100-fold[12]Rapid loss of virological response to lamivudine.
HIV-1 (Wild-Type)Primary PBMCs1 (baseline)Susceptible to lamivudine.

Note: Fold change is relative to the wild-type virus.

A fold change in IC50 of >3.5 is often considered clinically significant for lamivudine in HIV, indicating a reduced likelihood of a favorable treatment response.[7]

Ensuring Trustworthiness: The Self-Validating System

A robust in vitro model for predicting lamivudine resistance must be a self-validating system. This is achieved through rigorous assay validation, encompassing the following parameters as outlined in FDA guidance:[13][14]

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by comparing results to a gold-standard method or a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, researchers can ensure the reliability and reproducibility of their in vitro data, fostering confidence in its predictive power.

Conclusion: An Integrated Approach for a Formidable Foe

No single in vitro model is universally superior; rather, the choice of model depends on the specific research question. Stable cell lines expressing known mutations are ideal for high-throughput screening and mechanistic studies. Primary cell models offer greater physiological relevance, while genotypic assays provide a rapid means of identifying known resistance mutations.

A comprehensive approach that integrates both genotypic and phenotypic methods, and correlates in vitro findings with clinical data, will provide the most complete picture of lamivudine resistance. By understanding the strengths and limitations of each model, researchers can make more informed decisions, accelerating the development of novel antiviral strategies to outmaneuver the ever-evolving landscape of viral resistance.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lamivudine Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of lamivudine acid, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in HIV-1 and hepatitis B therapies.[1][2][3] As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to laboratory safety and environmental stewardship. Adherence to these procedures is paramount to mitigate risks and ensure compliance with regulatory standards.

Foundational Principles of Lamivudine Acid Waste Management

Lamivudine, a synthetic nucleoside analog, functions by terminating the viral DNA chain, thereby inhibiting the replication of HIV and HBV.[2][4][] While indispensable in therapeutic contexts, its chemical properties necessitate meticulous handling and disposal to prevent environmental contamination and potential health hazards. This protocol is designed to provide a clear, actionable framework for managing lamivudine acid waste, from initial segregation to final disposal.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Prior to handling any lamivudine-containing materials, donning appropriate PPE is mandatory. This includes, at a minimum, safety glasses, chemical-resistant gloves (double-gloving is recommended), and a lab coat.[6][7] All handling operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of aerosolized particles.[8]

  • Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal regulations governing pharmaceutical and chemical waste.[6][8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[6]

  • Avoid Environmental Release: Under no circumstances should lamivudine acid or its waste be discharged into sewers, onto the ground, or into any body of water.[9]

Step-by-Step Disposal Protocol

This protocol delineates the critical steps for the safe and compliant disposal of lamivudine acid waste.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the cornerstone of effective waste management.

  • Unused or Expired Lamivudine Acid: Pure, uncontaminated lamivudine acid must be treated as chemical waste.[6] It should be collected in a dedicated, clearly labeled, and sealed container.

  • Contaminated Materials: All materials that have come into contact with lamivudine acid are to be considered contaminated waste.[6] This includes, but is not limited to:

    • Pipette tips

    • Gloves and other disposable PPE[7][10]

    • Empty containers

    • Wipes and absorbent materials used for cleaning spills

These items must be segregated into designated, labeled containers for contaminated waste.[6][10]

Step 2: Waste Collection and Storage

  • Containerization: Utilize robust, leak-proof containers for collecting all lamivudine acid waste.[11] Containers should be clearly labeled with the contents ("Lamivudine Acid Waste") and the appropriate hazard symbols.

  • Storage: Store waste containers in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[6] The storage area should be well-ventilated and have secondary containment to mitigate the impact of any potential spills.

Step 3: Selection of Final Disposal Method

There are two primary, professionally recognized methods for the final disposal of lamivudine acid waste. The selection of the appropriate method should be made in consultation with your institution's EHS department or a licensed waste disposal contractor.[6]

  • Incineration: This is the preferred and most common method for the disposal of chemical and pharmaceutical waste.[6][8] The lamivudine acid waste should be mixed with a suitable combustible solvent and incinerated in a licensed and permitted facility.[6]

  • Licensed Landfill: In some jurisdictions, disposal in a specially licensed landfill that is permitted to accept chemical and/or pharmaceutical waste may be an option.[12] This method should only be considered if incineration is not feasible and is explicitly approved by regulatory authorities.

The following table summarizes the recommended disposal methods:

Waste StreamRecommended Disposal MethodKey Considerations
Unused/Expired Lamivudine AcidIncineration in a licensed facility.[6][8]Must be packaged and transported in accordance with Department of Transportation (DOT) regulations. Consult with a licensed waste hauler.[13]
Contaminated Labware and PPEIncineration in a licensed facility.[6][10]Segregate from non-hazardous waste. Package in clearly labeled, puncture-resistant containers.[11]
Decontaminated Empty ContainersConsult institutional and local guidelines. May be recyclable after thorough decontamination.Triple-rinse with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

Spill Management and Decontamination

In the event of a spill, immediate and decisive action is crucial to contain the contamination and ensure personnel safety.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the affected area.[14]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust or aerosols.[15]

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials to prevent its spread.[16]

  • Neutralize (if applicable and safe): For acidic or basic solutions containing lamivudine, neutralization may be considered if deemed safe and part of an established protocol. Use appropriate neutralizing agents like sodium bicarbonate for acids.[16]

  • Absorb and Collect: Use inert absorbent materials to clean up the spill, working from the outside in.[16] Collect all contaminated materials in a labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate Surfaces: Thoroughly decontaminate all affected surfaces.[6] A common procedure involves cleaning with a detergent solution followed by rinsing with water.[14] For equipment, scrubbing with alcohol may also be effective.[17]

  • Report the Incident: Report the spill to your EHS department in accordance with your institution's policies.[15]

Decision-Making Workflow for Lamivudine Acid Waste

The following diagram illustrates a logical workflow for the management and disposal of lamivudine acid waste.

Lamivudine_Disposal_Workflow Lamivudine Acid Waste Disposal Workflow A Waste Generation (Pure Lamivudine or Contaminated Material) B Segregate at Source A->B C Pure/Unused Lamivudine B->C D Contaminated Materials (Gloves, Labware, etc.) B->D E Collect in Labeled, Sealed Hazardous Waste Container C->E D->E F Store in Designated Secure Area E->F G Consult EHS/Licensed Waste Contractor F->G H Select Disposal Method G->H I Incineration at Licensed Facility H->I Preferred Method J Licensed Landfill (if permissible) H->J Alternative K Final Disposal I->K J->K

Caption: A flowchart outlining the decision-making process for the safe disposal of lamivudine acid waste.

References

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Daniels Health. (2024). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS LAMIVUDINE EP IMPURITY A. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamivudine - StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Lamivudine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • New Drug Approvals. (2016). LAMIVUDINE. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamivudine. Retrieved from [Link]

  • UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.